Allenylboronic acid pinacol ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOMXUZZONOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470474 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865350-17-0 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Allenylboronic Acid Pinacol Ester from Propargyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of allenylboronic acid pinacol ester from propargyl alcohol, a critical transformation for accessing versatile reagents in organic synthesis. This compound is a valuable building block for the stereoselective formation of propargyl and allenyl derivatives, which are key intermediates in the synthesis of complex molecules, natural products, and pharmacologically active compounds. This document provides a comprehensive overview of the prevalent copper-catalyzed methodology, including detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Core Synthesis Strategy: Copper-Catalyzed Borylation
The most efficient and widely adopted method for the synthesis of this compound from propargyl alcohol involves a copper-catalyzed reaction.[1][2] This approach is favored for its mild reaction conditions, broad substrate scope, and good functional group tolerance.[1] The key components of this transformation are a copper(I) catalyst, a diboron reagent, a suitable base, and an anhydrous solvent.
The reaction proceeds via the activation of the propargyl alcohol by the copper catalyst, followed by a reaction with the diboron reagent to form a copper-allenyl intermediate. This intermediate then undergoes transmetalation with the boronic ester to yield the desired this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the copper-catalyzed synthesis of this compound from propargyl alcohol and its derivatives.
| Catalyst System | Base (equiv.) | Diboron Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuCl / Xantphos | KOtBu (1.5) | B₂pin₂ (1.2) | Toluene | Room Temp | 24 | High |
| CuOAc / (S)-SEGPHOS | LiOi-Pr (0.5-1.0) | B₂pin₂ (1.5-3.0) | CH₂Cl₂ | -75 to Room Temp | 19-72 | Good |
| Mesitylcopper(I) | - | Diboronic Acid (1.5) | Methanol | -10 | 24 | up to 95% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from propargyl alcohol based on established copper-catalyzed methods.
Materials:
-
Propargyl alcohol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
Xantphos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
2M Hydrochloric acid (HCl) in methanol
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add copper(I) chloride (5 mol%), Xantphos (5 mol%), and bis(pinacolato)diboron (1.2 equiv.).
-
Add anhydrous toluene to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for at least 15 minutes while stirring.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of propargyl alcohol (1.0 equiv.) in anhydrous toluene.
-
Slowly add the propargyl alcohol solution to the reaction mixture via syringe or dropping funnel.
-
Prepare a solution of potassium tert-butoxide (1.5 equiv.) in anhydrous methanol.
-
Add the potassium tert-butoxide solution portion-wise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a solution of 2M HCl in methanol until the pH is approximately 6-7.
-
Filter the mixture through a pad of Celite to remove any solid precipitates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Visualizations
The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow for the synthesis.
References
mechanism of copper-catalyzed borylation for allenylboronates
An in-depth technical guide on the mechanism of copper-catalyzed borylation for the synthesis of allenylboronates, designed for researchers, scientists, and drug development professionals.
Introduction
Allenylboronates are highly versatile reagents in organic synthesis, serving as valuable precursors for the stereoselective construction of complex molecules, including homopropargylic alcohols and amines.[1][2][3] The development of catalytic methods for their synthesis has been a significant area of research, with copper catalysis emerging as a particularly efficient, cost-effective, and powerful strategy. These methods offer advantages in terms of functional group tolerance and the potential for asymmetric synthesis, providing access to chiral allenylboronates.[4] This guide details the core mechanistic principles of copper-catalyzed borylation reactions for producing allenylboronates, presents key quantitative data, outlines a representative experimental protocol, and visualizes the central catalytic cycle.
Core Mechanism: The Catalytic Cycle
The copper-catalyzed borylation of allenes typically proceeds through a catalytic cycle involving several key steps. While variations exist depending on the specific precursors (e.g., propargylic carbonates, 1,3-enynes, or allenes themselves) and boron source (e.g., bis(pinacolato)diboron, B₂pin₂), a generalized mechanistic pathway has been established through experimental and computational studies.[5]
The cycle is initiated by the formation of an active copper(I)-boryl species (LCu-Bpin), where 'L' represents a ligand. This intermediate is generated from a copper(I) precatalyst and a diboron reagent.[5][6] The key steps are as follows:
-
Generation of the Active Catalyst : A copper(I) precursor, often in the presence of a base and a ligand (such as an N-heterocyclic carbene or a phosphine), reacts with the diboron reagent (e.g., B₂pin₂) to form the active LCu-Bpin complex.
-
Borocupration of the Allene : The LCu-Bpin species coordinates to one of the double bonds of the allene substrate. This is followed by a regioselective insertion of the allene into the Cu-B bond. This step, known as borocupration, generates a key allylcopper intermediate.[5] The regioselectivity of this addition is a critical factor in determining the final product structure.
-
Isomerization/Transmetalation/Elimination : Depending on the specific reaction, the allylcopper intermediate can undergo several transformations. In many cases, it acts as a nucleophile. For reactions starting from propargylic precursors (like carbonates), this step is often followed by the elimination of a leaving group to afford the allenylboronate product and regenerate the active copper catalyst.[3][7] In other variations, such as hydroboration of enynes, a protonolysis step follows the formation of an allenyl/propargyl copper intermediate.[4]
-
Catalyst Regeneration : The final step releases the allenylboronate product and regenerates the active copper(I) species, allowing it to re-enter the catalytic cycle.
The use of chiral ligands on the copper catalyst allows for enantioselective borocupration, leading to the formation of valuable, optically active allenylboronates.[4][8]
Catalytic Cycle Visualization
The following diagram illustrates the proposed catalytic cycle for the borylation of an allene.
Caption: Proposed catalytic cycle for copper-catalyzed borylation of allenes.
Data Presentation: Substrate Scope and Performance
The efficiency of copper-catalyzed borylation is highly dependent on the substrate, ligand, and reaction conditions. Below are tables summarizing representative quantitative data from the literature.
Table 1: Enantioselective Cyanoborylation of Allenes [5] Reaction Conditions: Allene (0.5 mmol), NCTS (1.2 equiv), B₂pin₂ (1.2 equiv), LiOtBu (1.4 equiv), Cu salt/Ligand (5 mol %), THF, -5 °C, 48 h.
| Entry | Allene Substituent (R) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cyclohexyl | 78 | 96:4 |
| 2 | tert-Butyl | 85 | 95:5 |
| 3 | Phenyl | 89 | 92:8 |
| 4 | 4-MeO-C₆H₄ | 91 | 93:7 |
| 5 | 4-F-C₆H₄ | 96 | 94:6 |
Table 2: Borylative Allyl-Allyl Coupling of Allenes and Allylic gem-Dichlorides [9] Reaction Conditions: Allene (0.3 mmol), gem-dichloride (0.2 mmol), B₂pin₂ (0.32 mmol), CuCl (10 mol %), Ligand L5 (12 mol %), KOtBu (0.3 mmol), Toluene, 30 °C.
| Entry | Allene Substituent (R) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cyclohexyl | 3 | 71 | 96:4 |
| 2 | Cyclopentyl | 4 | 65 | 95:5 |
| 3 | Ph(CH₂)₂ | 5 | 70 | 96:4 |
| 4 | BnO(CH₂)₂ | 9 | 68 | 94:6 |
| 5 | BocHN(CH₂)₃ | 10 | 61 | 95:5 |
Representative Experimental Protocol
This section provides a detailed methodology for a typical copper-catalyzed borylation reaction, adapted from published procedures for the synthesis of chloro-substituted allenyl-Bdan products.[7]
Materials:
-
Propargyl gem-dichloride substrate (1.0 equiv)
-
Bis(1,2-diaminobenzene)diboron (B₂dan₂) (1.1 equiv)
-
Copper(I) iodide (CuI) (10 mol %)
-
Xantphos ligand (10 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with CuI (10 mol %), Xantphos (10 mol %), K₃PO₄ (2.0 equiv), and B₂dan₂ (1.1 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Anhydrous 1,4-dioxane is added via syringe, followed by the addition of the propargyl gem-dichloride substrate (1.0 equiv).
-
Reaction: The reaction mixture is stirred vigorously at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure allenylboronate product.
-
Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
Copper-catalyzed borylation has become an indispensable tool for the synthesis of allenylboronates. The mechanism, proceeding through a key copper-boryl species and an allylcopper intermediate, provides a versatile platform for accessing a wide range of substituted allenes. The ability to render these transformations enantioselective through the use of chiral ligands further enhances their utility, particularly in the fields of pharmaceutical and materials science. The mild reaction conditions and good functional group tolerance ensure that this methodology will continue to be developed and applied in the synthesis of complex molecular architectures.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Copper-Catalyzed Borylative Amidation of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Stability of Allenylboronic Acid Pinacol Ester Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allenylboronic acid pinacol ester is a versatile reagent in modern organic synthesis, enabling the construction of complex molecular architectures. However, its utility is intrinsically linked to its stability, particularly under the acidic conditions frequently encountered during reaction workups and purifications. This technical guide provides a comprehensive overview of the stability of this compound in acidic environments. While direct quantitative kinetic data for this specific compound is scarce in the literature, this guide synthesizes available qualitative information and extrapolates from studies on analogous boronic esters to provide a thorough understanding of its degradation pathways. Key considerations for handling, purification, and application of this reagent are detailed, along with adaptable experimental protocols for stability assessment.
Introduction to this compound
This compound is a key building block in organic chemistry, valued for its ability to participate in a variety of carbon-carbon bond-forming reactions. Its unique structure, featuring a reactive allene moiety coupled with a boronic ester, allows for the stereoselective synthesis of propargyl and allenyl derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals.[1] The pinacol ester form is generally favored over the free boronic acid due to its enhanced stability and ease of handling.[2]
General Stability of Boronic Acid Pinacol Esters
Boronic acid pinacol esters are widely regarded as more robust alternatives to their corresponding boronic acids.[2] The steric bulk of the pinacol group shields the Lewis acidic boron center from unwanted reactions, most notably hydrolysis.[3] However, their stability is not absolute and is influenced by several factors.
Hydrolysis: The Primary Degradation Pathway
The principal degradation pathway for boronic esters is hydrolysis, which cleaves the B-O bonds of the pinacol ester to yield the corresponding boronic acid and pinacol.[4] This process is reversible but can lead to product loss and purification challenges.[5] The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions potentially accelerating the reaction.[4][6] For many boronic esters, on-column hydrolysis during reversed-phase high-performance liquid chromatography (RP-HPLC) is a significant analytical challenge, particularly when acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA) are used.[4][7]
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, resulting in the replacement of the boronic ester group with a hydrogen atom. This can be an undesired side reaction, particularly under acidic conditions.[8] While some boronic acids are susceptible to acid-catalyzed protodeboronation, the stability of the C-B bond in allenyl systems under these conditions is not well-documented.
Isomerization
The allene functionality itself can be prone to isomerization under certain conditions. While there is limited direct evidence for the acid-catalyzed isomerization of this compound, related propargylic systems have been shown to isomerize to allenes in the presence of acid. This suggests that isomerization of the allenyl system to a more stable conjugated diene could be a potential degradation pathway under strongly acidic conditions, although this remains to be experimentally verified.
Stability of this compound Under Acidic Conditions: A Qualitative Assessment
Direct quantitative data on the stability of this compound across a range of acidic pH values is not extensively available in the peer-reviewed literature. However, a qualitative understanding can be pieced together from various sources, including synthetic procedures and studies on related compounds.
| Condition | Observed/Inferred Stability | Potential Degradation Pathways | Key Considerations & Recommendations | Citations |
| Aqueous Acidic Workup (e.g., sat. NH₄Cl, dilute HCl) | Generally tolerated for short periods during extraction. | Hydrolysis to allenylboronic acid. | Minimize contact time with the aqueous acidic phase. Ensure rapid extraction into an organic solvent. | [3][8] |
| Silica Gel Chromatography (Standard Grade) | Potential for significant decomposition. | Acid-catalyzed hydrolysis and other decomposition pathways on the acidic silica surface. | Avoid standard silica gel chromatography if possible. If necessary, use a deactivated silica gel (e.g., treated with a base) or an alternative stationary phase. | [3] |
| RP-HPLC with Acidic Modifiers (e.g., Formic Acid, TFA) | High likelihood of on-column hydrolysis. | Acid-catalyzed hydrolysis. | Use a mobile phase without acidic modifiers if possible. Employ aprotic diluents for sample preparation to prevent pre-injection hydrolysis. Consider alternative chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC). | [4][5][7] |
| Strong Protic Acids (e.g., neat TFA, conc. HCl) | Expected to be unstable. | Rapid hydrolysis, potential for protodeboronation and isomerization. | Avoid exposure to strong, concentrated acids unless a specific transformation is intended. | [4] |
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not published, the following methodologies, adapted from studies on other boronic esters, can be employed to quantitatively assess its stability under acidic conditions.
NMR-Based Monitoring of Hydrolysis
This protocol allows for the direct observation and quantification of the hydrolysis of this compound over time.
Materials:
-
This compound
-
Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)
-
D₂O or a D₂O-based buffer of the desired pD
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent in which it is stable.
-
In an NMR tube, add a known volume of the stock solution.
-
Add a specific volume of D₂O or a D₂O-based buffer of the desired pD to initiate the stability study.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).
-
Key signals to monitor:
-
This compound: Characteristic signals for the allenic protons and the pinacol methyl groups.[9]
-
Pinacol (hydrolysis product): A sharp singlet for the 24 protons of the two methyl groups.
-
-
-
Time-Course Monitoring:
-
Periodically acquire ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).
-
-
Data Analysis:
-
Integrate the signals for the pinacol ester and the free pinacol at each time point.
-
Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.
-
HPLC-Based Stability Assay
This method is suitable for determining the rate of degradation under various acidic conditions.
Materials:
-
This compound
-
Aprotic solvent (e.g., acetonitrile)
-
Aqueous buffers of desired pH
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatted autosampler
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent like acetonitrile.
-
-
Forced Degradation Study:
-
Dilute the stock solution into aqueous solutions of varying pH (e.g., 0.1 M HCl, pH 2 buffer, pH 4 buffer).
-
Maintain the solutions at a constant temperature.
-
-
Sample Analysis:
-
At specified time intervals, inject an aliquot of the reaction mixture onto the HPLC system.
-
Use a mobile phase that provides good separation between the this compound and its potential degradation products (e.g., allenylboronic acid). To minimize on-column hydrolysis, a mobile phase without acidic modifiers is recommended.[4]
-
-
Data Analysis:
-
Determine the peak area of the this compound at each time point.
-
Plot the natural logarithm of the peak area versus time to determine the degradation rate constant (k) from the slope of the line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizing Degradation Pathways and Experimental Workflows
Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
General Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound.
Logical Relationship of Boronic Acid Protection
Caption: The relationship between allenylboronic acid and its pinacol ester.
Conclusion and Future Outlook
This compound is an invaluable tool in synthetic chemistry, but its successful application hinges on an understanding of its stability profile. While it is qualitatively understood to be more stable than the free boronic acid, it is susceptible to degradation, primarily through hydrolysis, under acidic conditions. This is particularly relevant during chromatographic purification and reaction workups.
The conspicuous absence of quantitative stability data for this compound in acidic media represents a significant knowledge gap. Future research should focus on systematic kinetic studies to elucidate its degradation rates under various pH conditions, temperatures, and in the presence of different acid catalysts. Such data would be of immense value to the scientific community, enabling more robust and reproducible synthetic methodologies. In the interim, researchers should exercise caution when exposing this reagent to acidic environments and consider employing the stability assessment protocols outlined in this guide to ensure the integrity of their starting materials and the success of their synthetic endeavors.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Versatile Reactivity of Allenylboronic Acid Pinacol Ester with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic acid pinacol ester has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique structure allows for highly regioselective and stereoselective reactions with a variety of electrophiles, providing efficient access to structurally diverse and synthetically valuable molecules such as homopropargylic alcohols, amines, and functionalized carbocycles. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its reactions with aldehydes, ketones, imines, Michael acceptors, and dienes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Core Reactivity: The Propargylation Reaction
The most characteristic reaction of this compound is its [3+2] cycloaddition with electrophiles, commonly referred to as a propargylation reaction. This process typically proceeds through a Zimmerman-Traxler-type six-membered cyclic transition state, where the nucleophilic attack occurs from the γ-carbon of the allenylboronate onto the electrophile. This results in a concomitant-rearrangement of the boron group, leading to the formation of a homopropargylic product with a terminal alkyne functionality. The stereochemical outcome of the reaction is often dictated by the geometry of this transition state, which can be influenced by the choice of substrates, catalysts, and reaction conditions.
Reactions with Aldehydes and Ketones: Synthesis of Homopropargylic Alcohols
The reaction of this compound with aldehydes and ketones is a widely used method for the synthesis of homopropargylic alcohols. While the reaction can proceed under thermal conditions, the use of catalysts is often necessary to achieve high yields and enantioselectivities, especially with less reactive ketones.
Brønsted Acid Catalysis
Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven to be effective catalysts for the enantioselective propargylation of aldehydes. The catalyst activates the allenylboronate by forming a hydrogen bond with one of the oxygen atoms of the pinacol ester, thereby increasing its Lewis acidity and accelerating the reaction.
Copper Catalysis
Copper-based catalytic systems are also highly effective for the enantioselective propargylation of both aldehydes and ketones. These reactions often employ chiral phosphine ligands to induce asymmetry. The mechanism is believed to involve the formation of a copper allenyl intermediate, which then reacts with the carbonyl compound.
Quantitative Data for Reactions with Aldehydes and Ketones
| Electrophile | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 96 | 91 | |
| 4-Nitrobenzaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 95 | 94 | |
| Cinnamaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 92 | 88 | |
| Cyclohexanecarboxaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 89 | 82 | |
| Acetophenone | CuOAc (5 mol%) / (R)-BINAP (6 mol%) | CH₂Cl₂ | -75 | 72 | 85 | 92 | |
| 2-Acetonaphthone | CuOAc (5 mol%) / (R)-BINAP (6 mol%) | CH₂Cl₂ | -75 | 48 | 88 | 94 | |
| Propiophenone | CuOAc (5 mol%) / (R)-BINAP (6 mol%) | CH₂Cl₂ | -75 | 72 | 82 | 90 |
Reactions with Imines: Synthesis of Homopropargylic Amines
The addition of this compound to imines provides a direct route to homopropargylic amines, which are important building blocks in medicinal chemistry. Similar to carbonyl compounds, these reactions often require activation, which can be achieved through the use of Lewis acids or transition metal catalysts. Copper-catalyzed enantioselective additions to aldimines have been developed, offering high yields and enantioselectivities. A notable feature is the ability to generate N-unsubstituted imines in situ from alkyl azides, which then react with the allenylboronate, avoiding the need for protecting groups.
Quantitative Data for Reactions with Imines
| Imine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-(Benzylidene)aniline | [Cu(MeCN)₄]ClO₄ / (R)-tol-BINAP | Et₂O | -30 | - | High | High | |
| In situ generated from Benzyl azide | Ru catalyst 1a (2 mol%) | THF | rt | - | 85 | N/A | |
| In situ generated from 1-Azido-4-methoxybenzene | Ru catalyst 1a (2 mol%) | THF | rt | - | 82 | N/A |
Conjugate Addition to Michael Acceptors
This compound can also participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is effectively catalyzed by N-heterocyclic carbene (NHC)-copper complexes, leading to the formation of γ,δ-allenyl ketones and esters with high enantioselectivity. This transformation provides a powerful method for the construction of chiral allenes.
Quantitative Data for Conjugate Addition Reactions
| Michael Acceptor | Ligand | Base | Yield (%) | Allenyl:Propargyl Ratio | ee (%) | Reference |
| Methyl 2-butenoate | Imidazolinium salt 5h | NaOPh | 92 | >98:2 | 95:5 | |
| Ethyl cinnamate | Imidazolinium salt 5h | NaOPh | 85 | >98:2 | 96:4 | |
| 2-Cyclohexen-1-one | Imidazolinium salt 5h | NaOPh | 88 | >98:2 | 94:6 |
Diels-Alder Reactions: Synthesis of Carbocycles
In addition to its reactivity as a nucleophile, this compound can also function as a dienophile in [4+2] cycloaddition reactions. With dienes such as cyclopentadiene, the reaction proceeds with complete peri- and regioselectivity, with the diene adding to the double bond proximal to the boron-bearing carbon. This provides a route to synthetically versatile vinylboronate-substituted cyclohexene derivatives.
Quantitative Data for Diels-Alder Reaction
| Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Cyclopentadiene | Toluene | 170 | - | 96 | 50:50 |
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes
-
To a flame-dried Schlenk flask containing a magnetic stir bar and 4Å molecular sieves (100 mg), add the chiral Brønsted acid catalyst (e.g., (R)-TRIP-PA, 10-20 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (1.5 mL) via syringe.
-
Add the freshly distilled aldehyde (0.20 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add this compound (0.30 mmol) to the cooled reaction mixture over 30 seconds.
-
Stir the reaction at this temperature for the specified time (e.g., 96 hours), monitoring the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography (e.g., hexanes:EtOAc = 9:1) to afford the chiral homopropargylic alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Diels-Alder Reaction with Cyclopentadiene
-
In a pressure tube, dissolve this compound (1.0 equiv) in toluene.
-
Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.
-
Seal the pressure tube and heat the reaction mixture at 170 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct as a 1:1 mixture of endo and exo isomers.
Workup and Purification Considerations
-
Removal of Boron Byproducts: Boronic acid and pinacol byproducts can sometimes complicate purification. A common method to remove them is to perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) followed by extraction. Alternatively, concentrating the reaction mixture from methanol can help remove boron residues as volatile trimethyl borate.
-
Chromatography: The products of these reactions are generally amenable to purification by silica gel chromatography. However, some boronic esters can be sensitive to silica gel. In such cases, using deactivated silica gel (e.g., by treating with a triethylamine solution) or using alternative stationary phases like alumina may be beneficial.
Visualizations of Mechanisms and Workflows
Caption: Zimmerman-Traxler model for the propargylation of an electrophile.
Caption: Proposed cycle for copper-catalyzed propargylation.
Caption: A typical workflow for an asymmetric propargylation reaction.
Conclusion
This compound is a highly valuable reagent for the stereoselective synthesis of propargylated and allenylated compounds. Its reactivity with a wide range of electrophiles, including aldehydes, ketones, imines, and Michael acceptors, has been extensively explored and developed into powerful synthetic methodologies. The ability to control the stereochemical outcome of these reactions through the use of chiral catalysts makes it an indispensable tool for the synthesis of complex molecules in academic and industrial settings. This guide provides a solid foundation for understanding and applying the rich chemistry of this compound in organic synthesis.
Theoretical Insights into the Structure of Allenylboronic Acid Pinacol Ester: A Technical Guide
This technical guide provides a comprehensive overview of the structural and electronic properties of allenylboronic acid pinacol ester, a key reagent in modern organic synthesis. The information presented is based on high-level theoretical calculations, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Structural Data
The geometry of this compound has been optimized using Density Functional Theory (DFT) calculations to provide a detailed understanding of its three-dimensional structure.[1] These computational studies are crucial for comprehending the steric and electronic environment of the molecule, which in turn dictates its reactivity in chemical transformations.[1]
Below are key bond lengths, bond angles, and dihedral angles that define the molecular structure.
Table 1: Selected Bond Lengths [1]
| Atom 1 | Atom 2 | Bond Length (Å) |
| B1 | O1 | 1.37 |
| B1 | O2 | 1.37 |
| B1 | C1 | 1.55 |
| C1 | C2 | 1.30 |
| C2 | C3 | 1.29 |
| O1 | C4 | 1.46 |
| O2 | C5 | 1.46 |
| C4 | C5 | 1.56 |
Table 2: Selected Bond Angles [1]
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | B1 | O2 | 114.7 |
| O1 | B1 | C1 | 122.9 |
| O2 | B1 | C1 | 122.4 |
| B1 | C1 | C2 | 120.9 |
| C1 | C2 | C3 | 178.1 |
| B1 | O1 | C4 | 109.4 |
| B1 | O2 | C5 | 109.4 |
| O1 | C4 | C5 | 104.3 |
| O2 | C5 | C4 | 104.3 |
Table 3: Selected Dihedral Angles [1]
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| O1 | B1 | C1 | C2 | -179.9 |
| O2 | B1 | C1 | C2 | 0.1 |
| B1 | C1 | C2 | C3 | 90.1 |
| C1 | B1 | O1 | C4 | 179.9 |
| C1 | B1 | O2 | C5 | -179.9 |
| B1 | O1 | C4 | C5 | -17.2 |
| B1 | O2 | C5 | C4 | 17.2 |
Computational Methodology
The theoretical data presented in this guide were obtained through Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[1]
Experimental Protocol: Geometry Optimization
-
Initial Structure: The starting molecular geometry of this compound was constructed using standard bond lengths and angles.[1]
-
Geometry Optimization: The structure was subsequently fully optimized without symmetry constraints.[1] This was achieved using the M06-2X functional, which is recognized for its high accuracy in describing main-group thermochemistry and non-covalent interactions.[1]
-
Basis Set: The 6-31+G* basis set was employed for all atoms.[1][2][3] This Pople-style basis set includes diffuse functions (+) to accurately model electron density distant from the nucleus and polarization functions (*) to account for the non-spherical distribution of electrons in the molecule.[1]
-
Solvation Model: To simulate the conditions of a chemical reaction more accurately, the influence of a toluene solvent environment was incorporated using the SMD (Solvation Model based on Density) continuum solvation model.[1]
-
Software: The calculations were performed using a suite of quantum chemical software packages, with Gaussian09 being a prominent example for such studies.[1]
Visualizations
Computational Workflow for Reactivity Studies
This compound is a valuable reagent in cycloaddition reactions, such as the Diels-Alder reaction.[1][4][5] The following diagram outlines the computational workflow for investigating the concerted mechanism of a Diels-Alder reaction between this compound and a generic diene.[1]
Key Structural Features of this compound
The following diagram illustrates the key functional groups and their connectivity within the this compound molecule.
References
Thermal Stability and Decomposition of Allenylboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of allenylboronic acid pinacol ester. This compound is a valuable reagent in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. Understanding its thermal properties is crucial for safe handling, storage, and application in synthetic protocols, particularly in the context of drug development where process safety and impurity profiling are paramount. This document summarizes the known stability profile of this compound, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis. Due to a lack of publicly available experimental thermal analysis data for this specific compound, this guide also presents estimated thermal stability parameters based on data from structurally related molecules.
Introduction
This compound (2-(propa-1,2-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a versatile organoboron compound utilized in a range of chemical transformations, including Suzuki-Miyaura cross-coupling, conjugate additions, and stereoselective propargylations of carbonyls and imines. The pinacol ester functionality imparts greater stability compared to the corresponding free boronic acid, facilitating its isolation, purification, and storage. However, like many organoboron reagents, it is susceptible to degradation under certain conditions, including elevated temperatures. A thorough understanding of its thermal stability and decomposition mechanisms is therefore essential for optimizing reaction conditions, ensuring product purity, and mitigating potential safety hazards.
General Stability and Handling Recommendations
This compound is a liquid at room temperature and is generally considered more stable than its corresponding boronic acid. However, it is sensitive to moisture and can undergo hydrolysis. It is also classified as a combustible liquid.
Key Handling and Storage Recommendations:
-
Storage: Store in a cool, dry, well-ventilated area, away from ignition sources. Recommended storage temperature is 2-8°C.[1][2] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent moisture ingress and potential oxidation.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Incompatibilities: Avoid strong oxidizing agents.
Thermal Stability Analysis
Quantitative thermal analysis of this compound is critical for determining its safe operating temperature range and understanding its decomposition profile. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental TGA or DSC data for this compound. The following data is estimated based on the analysis of structurally similar unsaturated boronic acid pinacol esters and general principles of thermal decomposition of organic compounds. These values should be considered as indicative and should be confirmed by experimental analysis before use in critical applications.
Estimated Thermal Stability Data
The following table summarizes the estimated thermal properties of this compound.
| Parameter | Estimated Value | Method | Notes |
| Onset of Decomposition (Tonset) | 150 - 180 °C | TGA | Estimated based on the thermal stability of other unsaturated boronic esters and the presence of the relatively labile allene functionality. |
| Temperature at Max Decomposition Rate (Tmax) | 180 - 220 °C | TGA | The temperature at which the most significant weight loss occurs. |
| Boiling Point | 80-81 °C @ 18 mmHg[3] | Distillation | Experimentally determined value from literature. Not a decomposition point, but relevant for thermal processing. |
| Flash Point | 65.6 °C (closed cup)[1] | - | Experimentally determined value. Indicates the temperature at which the liquid can form an ignitable mixture with air. |
| Decomposition Enthalpy (ΔHd) | -150 to -250 J/g | DSC | Estimated as a moderately exothermic decomposition. The actual value can vary significantly based on decomposition pathway. |
Experimental Protocols for Thermal Analysis
The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound, considering its air-sensitive and liquid nature.
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Due to the moisture sensitivity of the compound, sample preparation should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Tare a hermetically sealable aluminum TGA pan.
-
Add 5-10 mg of this compound to the pan.
-
Securely crimp the lid to seal the pan.
-
-
Instrument Setup:
-
Place the sealed pan in the TGA autosampler.
-
Use an empty, sealed aluminum pan as a reference.
-
Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition (Tonset) is determined as the temperature at which significant mass loss begins.
-
The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).
-
Objective: To determine the temperatures and enthalpies of any thermal transitions, such as melting, boiling, and decomposition.
Instrumentation: A standard differential scanning calorimeter.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: As with TGA, sample preparation should be conducted in an inert atmosphere.
-
Tare a high-pressure stainless steel or gold-plated DSC pan.
-
Add 2-5 mg of this compound to the pan.
-
Hermetically seal the pan to contain any volatile decomposition products and prevent evaporation before decomposition.
-
-
Instrument Setup:
-
Place the sealed pan in the DSC cell.
-
Use an empty, sealed high-pressure pan as a reference.
-
Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (in W/g) versus temperature.
-
Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization).
-
Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).
-
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, particularly at elevated temperatures. The primary routes are expected to be hydrolysis (if moisture is present), protodeboronation, and thermal rearrangement/fragmentation.
Hydrolysis
In the presence of water, the pinacol ester can hydrolyze to form allenylboronic acid and pinacol. This process is often catalyzed by acid or base. The resulting allenylboronic acid is generally less stable than the pinacol ester.
Protodeboronation
Protodeboronation is the cleavage of a carbon-boron bond by a proton source. For this compound, this would lead to the formation of allene (propadiene) and a boron-containing byproduct. This process can be a significant side reaction in syntheses conducted in protic solvents or in the presence of acidic impurities, and may be accelerated at higher temperatures.
Proposed Thermal Decomposition Pathway
In the absence of water or a strong proton source, thermal decomposition is likely to proceed via radical mechanisms or pericyclic reactions. The allene moiety is known to undergo thermal rearrangements. A plausible pathway at elevated temperatures could involve isomerization to a propargylboronate, followed by fragmentation.
Potential Decomposition Products:
Based on these pathways, the following decomposition products could be expected:
| Product | Formation Pathway | Analytical Detection Method |
| Allenylboronic acid | Hydrolysis | LC-MS, NMR |
| Pinacol | Hydrolysis | GC-MS, NMR |
| Allene (Propadiene) | Protodeboronation, Fragmentation | Headspace GC-MS |
| Propyne | Fragmentation | Headspace GC-MS |
| Boroxines | Dehydration of boronic acids | Mass Spectrometry, NMR |
Conclusion
This compound is a valuable synthetic tool with moderate thermal stability. While the pinacol ester provides enhanced stability over the free boronic acid, it is susceptible to hydrolysis and can undergo thermal decomposition at elevated temperatures. The estimated onset of decomposition is in the range of 150-180 °C. For applications requiring heating, it is crucial to perform experimental thermal analysis (TGA and DSC) to determine the precise decomposition profile under the specific reaction conditions. The primary decomposition pathways are hydrolysis, protodeboronation, and thermal rearrangement/fragmentation. Careful control of reaction temperature, exclusion of moisture, and awareness of potential byproducts are essential for the successful and safe use of this reagent. Further experimental studies are warranted to provide definitive quantitative data on the thermal stability and to fully elucidate the complex decomposition mechanisms of this compound.
References
Methodological & Application
Application Notes and Protocols: Diels-Alder Reaction with Allenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a Nobel Prize-winning cycloaddition, is a cornerstone in the synthesis of six-membered rings, which are prevalent in numerous natural products and pharmaceutical agents.[1] This application note details the experimental protocol for the [4+2] cycloaddition reaction utilizing allenylboronic acid pinacol ester as a versatile dienophile. This reagent offers a direct route to synthetically valuable vinylboronic acid pinacol ester-substituted cyclohexene derivatives, which are amenable to a wide array of subsequent chemical transformations, making them valuable building blocks in medicinal chemistry and drug development.[1]
The reaction of this compound with a conjugated diene, such as cyclopentadiene, is a concerted [4+2] cycloaddition that proceeds with high efficiency.[1] A key feature of this reaction is its complete regioselectivity, with the diene exclusively adding to the proximal double bond of the allene system (the double bond closer to the boronic ester group).[1] Under thermal conditions, the reaction with cyclopentadiene typically results in a non-diastereoselective outcome, yielding a 1:1 mixture of the endo and exo diastereomers.[1]
Data Presentation
The quantitative data for the Diels-Alder reaction of this compound with cyclopentadiene is summarized in the table below. For comparison, data for the reaction of vinylboronic acid pinacol ester with cyclopentadiene is also included.
| Dienophile | Diene | Product | Yield | Stereoselectivity (endo:exo) | Regioselectivity | Periselectivity |
| This compound | Cyclopentadiene | 2-(Bicyclo[2.2.1]hept-5-en-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High (implied) | 50:50[1] | Proximal double bond addition[1] | Complete [4+2] cycloaddition[1] |
| Vinylboronic acid pinacol ester | Cyclopentadiene | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 96% | Not specified | N/A | Complete [4+2] cycloaddition |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the thermal Diels-Alder reaction between this compound and cyclopentadiene.[1]
Materials:
-
This compound (1.0 equivalent)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 3.0 equivalents)
-
Toluene
-
Pressure tube
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a pressure tube, dissolve this compound (1.0 equiv) in toluene.
-
Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.
-
Seal the pressure tube and heat the reaction mixture to 170 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct as a 1:1 mixture of endo and exo isomers.[1]
Protocol 2: In Situ Oxidation of the Diels-Alder Adduct to the Corresponding Ketone
This protocol outlines the subsequent oxidation of the vinylboronic acid pinacol ester adduct to the corresponding ketone without isolation of the intermediate.[1]
Materials:
-
Crude Diels-Alder adduct from Protocol 1 in toluene
-
Sodium perborate (NaBO₃) or other suitable oxidizing agent
-
Tetrahydrofuran (THF)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Following the procedure in Protocol 1, after cooling the reaction mixture to room temperature, do not evaporate the solvent.
-
To the crude reaction mixture, add a solution of sodium perborate in water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the oxidation progress by TLC.
-
Upon completion, perform an aqueous work-up.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding ketone.[1]
Visualizations
Reaction Mechanism
The Diels-Alder reaction of this compound proceeds through a concerted [4+2] cycloaddition mechanism. The diene adds exclusively to the internal double bond of the allene, dictated by electronic factors.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow
The overall experimental workflow, from the Diels-Alder reaction to the subsequent transformation of the product, is depicted below. This streamlined process, particularly the in-situ transformation, enhances synthetic efficiency.
Caption: Experimental workflow for synthesis and application.
Synthetic Utility of the Diels-Alder Adduct
The boron-substituted bicyclic products are valuable intermediates in organic synthesis. The carbon-boron bond is highly versatile and can be stereospecifically transformed into a variety of functional groups, making these adducts key building blocks for complex molecules.[1]
Caption: Synthetic utility of the Diels-Alder adduct.
References
Enantioselective Synthesis of Homopropargylic Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of homopropargylic alcohols is a cornerstone of modern organic chemistry, providing chiral building blocks essential for the synthesis of a wide array of natural products and pharmaceuticals.[1] These valuable motifs are key intermediates due to the versatile reactivity of the alkyne functionality, which allows for further elaboration into more complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the synthesis of homopropargylic alcohols using chiral catalysts, with a focus on methods that offer high enantioselectivity and broad substrate applicability.
Core Methodologies and Catalytic Systems
Several robust methods have been developed for the enantioselective synthesis of homopropargylic alcohols. The most prominent and widely adopted strategies involve the reaction of aldehydes with propargylating or allenylating reagents in the presence of a chiral catalyst. Key catalytic systems include chiral Brønsted acids, zinc-based catalysts with chiral ligands, and gold-catalyzed additions.
Chiral Brønsted Acid Catalyzed Propargylation of Aldehydes with Allenylboronates
One of the most effective and general methods for the enantioselective synthesis of homopropargylic alcohols is the use of a chiral Brønsted acid to catalyze the reaction between an aldehyde and an allenylboronate.[1][3][4] This approach is lauded for its operational simplicity, mild reaction conditions, and broad substrate scope, encompassing aryl, heteroaryl, α,β-unsaturated, and aliphatic aldehydes.[3] The stereochemical outcome is controlled by the chiral catalyst, typically a derivative of binaphthol (BINOL) or a chiral phosphoric acid, which activates the aldehyde and dictates the facial selectivity of the nucleophilic attack by the allenylboronate.[1] This method can be tuned to selectively produce either syn- or anti-homopropargylic alcohols with high diastereoselectivity and enantioselectivity.[5]
General Reaction Scheme:
Data Presentation
The following tables summarize the quantitative data for the enantioselective synthesis of homopropargylic alcohols using different catalytic systems, allowing for easy comparison of their efficacy.
Table 1: Chiral Phosphoric Acid Catalyzed Allenylboration of Aldehydes
| Entry | Aldehyde (R¹) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1 | C₆H₅ | 10 | Toluene | -50 | 16 | 93 | 20:1 | 90 |
| 2 | 4-MeOC₆H₄ | 10 | Toluene | -50 | 16 | 91 | >20:1 | 92 |
| 3 | 2-Naphthyl | 10 | Toluene | -50 | 16 | 89 | >20:1 | 95 |
| 4 | (E)-C₆H₅CH=CH | 10 | Toluene | -50 | 24 | 85 | >20:1 | 94 |
| 5 | Cyclohexyl | 10 | Toluene | -50 | 24 | 88 | 15:1 | 91 |
Data synthesized from multiple sources for illustrative purposes.[6]
Table 2: Zinc-Catalyzed Enantioselective Alkynylation of Aldehydes
| Entry | Aldehyde (R¹) | Alkyne (R²) | Chiral Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | C₆H₅ | C₆H₅ | (+)-N-Methylephedrine | 12 | 85 | 99 |
| 2 | 4-ClC₆H₄ | C₆H₅ | (+)-N-Methylephedrine | 12 | 82 | 98 |
| 3 | 2-Furyl | C₆H₅ | (+)-N-Methylephedrine | 12 | 75 | 97 |
| 4 | Cyclohexyl | Si(CH₃)₃ | (+)-N-Methylephedrine | 15 | 88 | 95 |
| 5 | C₆H₅ | n-Bu | (+)-N-Methylephedrine | 12 | 78 | 96 |
Data synthesized from multiple sources for illustrative purposes.[7]
Experimental Protocols
Protocol 1: General Procedure for Chiral Brønsted Acid-Catalyzed Enantioselective Propargylation of Aldehydes
This protocol is adapted from the work of Reddy (2012) and others.[3][4]
Materials:
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Aldehyde (1.0 equiv)
-
Allenylboronate (1.2 equiv)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM) or Diethyl Ether
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to the desired temperature (typically -20 °C to -78 °C).[1]
-
Add the aldehyde (1.0 equiv) to the cooled solution.
-
In a separate flask, dissolve the allenylboronate (1.2 equiv) in anhydrous toluene.
-
Slowly add the solution of the allenylboronate to the reaction mixture containing the aldehyde and catalyst over a period of 10-30 minutes.[1]
-
Stir the reaction at the same temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[1]
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired homopropargylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]
Protocol 2: General Procedure for Zinc-Catalyzed Enantioselective Addition of Terminal Alkynes to Aldehydes
This protocol is based on the method developed by Carreira and coworkers.[7]
Materials:
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (1.1 equiv)
-
(+)-N-Methylephedrine (1.2 equiv)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Aldehyde (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Anhydrous Toluene or Dichloromethane
-
Saturated Aqueous Rochelle's salt solution
-
Diethyl Ether
Procedure:
-
To a flame-dried flask under an argon atmosphere, add Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv).
-
Add anhydrous toluene, followed by the aldehyde (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add triethylamine (4.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral propargylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for the enantioselective synthesis of homopropargylic alcohols.
Caption: Proposed catalytic cycle for chiral Brønsted acid catalyzed allenylboration of aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Amanote [app.amanote.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 5. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Brønsted Acid Catalyzed Enantioselective Synthesis of anti-Homopropargyl Alcohols via Kinetic Resolution-Aldehyde Allenylboration Using Racemic Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
Application Notes: Scale-Up Synthesis of Chiral Alcohols with Allenylboronic Acid Pinacol Ester
Introduction
The enantioselective synthesis of chiral homopropargylic alcohols is a cornerstone transformation in modern organic chemistry, providing essential building blocks for natural product synthesis and the development of pharmaceutically active compounds.[1][2] A highly effective method for achieving this is the stereoselective propargylation of aldehydes and ketones using allenylboronic acid pinacol ester.[1][3] This reaction is prized for its operational simplicity, the stability and ease of handling of the boron reagent, and its ability to proceed under mild conditions, which allows for a broad tolerance of functional groups.[1]
The key to achieving high enantioselectivity is the use of a chiral catalyst, typically a Brønsted acid such as a chiral phosphoric acid (CPA) or a BINOL-derived catalyst.[2][4][5] The catalyst activates the allenylboronate and orchestrates the nucleophilic attack on the carbonyl compound through a highly organized, six-membered cyclic transition state, ensuring excellent control over the absolute stereochemistry of the newly formed chiral center.[1][2] This methodology is highly regioselective, overwhelmingly favoring the formation of the desired homopropargylic alcohol over the isomeric allenic alcohol.[1] Recent advancements have also demonstrated the applicability of this reaction under microwave irradiation, significantly reducing reaction times while maintaining high yields and purity, sometimes even in solvent-free conditions.[3][6]
These characteristics make the asymmetric allenylboration of carbonyl compounds a robust and scalable method for producing enantioenriched chiral alcohols, a critical need for researchers in the fine chemical and pharmaceutical industries.[2][7]
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic addition of the this compound to the carbonyl group of an aldehyde or ketone. The stereochemical outcome is directed by the chiral Brønsted acid catalyst. The proposed mechanism involves the activation of the allenylboronate through hydrogen bonding with the catalyst, which enhances its Lewis acidity.[1] This complex then coordinates with the aldehyde, leading to a chair-like six-membered cyclic transition state that dictates the facial selectivity of the addition.[1] This organized assembly is crucial for the high diastereo- and enantioselectivity observed.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Allenylboration (Lab Scale)
This protocol describes a representative procedure for the chiral phosphoric acid-catalyzed addition of this compound to an aldehyde.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (5-10 mol%)[2]
-
Anhydrous Toluene or Dichloromethane (DCM)[2]
-
4 Å Molecular Sieves[2]
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Cooling bath (e.g., -20 °C or -78 °C)[2]
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (5-10 mol%).[2]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.[1]
-
Add anhydrous solvent (Toluene or DCM) via syringe.[2]
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).[1][2]
-
Add the aldehyde (1.0 equiv) to the cooled catalyst solution via syringe.[1][2]
-
In a separate, dry flask under an inert atmosphere, dissolve the this compound (1.2 equiv) in the same anhydrous solvent.[2]
-
Slowly add the allenylboronate solution to the main reaction flask containing the aldehyde and catalyst over 10-30 minutes using a syringe pump.[2]
-
Stir the reaction at the specified temperature, monitoring its progress by Thin-Layer Chromatography (TLC). Reaction times can range from several hours to 96 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure chiral homopropargylic alcohol.[2]
Protocol 2: Microwave-Assisted Propargylation (Solvent-Free)
This protocol is adapted from studies showing accelerated, solvent-free reactions.[3]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)[3]
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the aldehyde (1.0 mmol) and this compound (1.5 mmol).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with 300 W of power at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting product can often be purified directly by column chromatography without an aqueous work-up, depending on the aldehyde used.
Scale-Up Considerations:
-
Thermal Management: The reaction can be exothermic. On a larger scale, the rate of addition of the allenylboronate must be carefully controlled to manage the internal temperature. A jacketed reactor with an efficient cooling system is recommended.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and consistent heat transfer, especially in viscous solutions.
-
Inert Atmosphere: Maintaining a strictly anhydrous and inert atmosphere is critical for catalyst activity and to prevent side reactions. On a larger scale, this involves careful purging of the reactor and handling reagents under a positive pressure of nitrogen or argon.
-
Purification: Column chromatography can be challenging and costly at a large scale. Alternative purification methods such as crystallization or distillation should be explored during process development.
-
Catalyst Loading: While lab-scale reactions may use 5-10 mol% of the catalyst, process optimization for scale-up should aim to reduce catalyst loading to minimize cost without significantly compromising yield or enantioselectivity. One study demonstrated that catalyst loading could be as low as 0.5 mol% on a gram-scale.[8]
Data Presentation
The following tables summarize representative results for the synthesis of chiral homopropargylic alcohols using this compound under various conditions.
Table 1: Chiral Phosphoric Acid Catalyzed Allenylboration of Various Aldehydes
This table shows the reaction of different aldehydes with a chiral allenylboronate catalyzed by a chiral phosphoric acid to produce anti-homopropargylic alcohols.[4]
| Entry | Aldehyde Substrate | Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) | d.r. (anti:syn) | ee (%) [anti] |
| 1 | Benzaldehyde | (S)-4 (10) | 48 | -20 | 95 | >50:1 | 96 |
| 2 | 4-Methoxybenzaldehyde | (S)-4 (10) | 48 | -20 | 94 | >50:1 | 95 |
| 3 | 4-Nitrobenzaldehyde | (S)-4 (10) | 48 | -20 | 95 | >50:1 | 97 |
| 4 | 2-Naphthaldehyde | (S)-4 (10) | 48 | -20 | 95 | >50:1 | 96 |
| 5 | Cinnamaldehyde | (S)-4 (10) | 72 | -20 | 94 | >50:1 | 97 |
| 6 | Cyclohexanecarboxaldehyde | (S)-4 (10) | 72 | -20 | 90 | 15:1 | 94 |
| 7 | Hydrocinnamaldehyde | (S)-4 (10) | 72 | -20 | 92 | 20:1 | 95 |
Data sourced from reference[4]. Reactions performed using (M)-1 allenylboronate and chiral phosphoric acid catalyst (S)-4.
Table 2: Microwave-Assisted Propargylation of 2-Naphthaldehyde
This table illustrates the effect of temperature and time on the microwave-assisted, solvent-free propargylation of 2-naphthaldehyde.[3]
| Entry | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |
| 1 | 75 | 30 | 70 | 65 |
| 2 | 100 | 30 | 99 | 95 |
| 3 | 125 | 30 | 99 | 95 |
| 4 | 100 | 5 | 50 | 45 |
| 5 | 100 | 10 | 75 | 70 |
| 6 | 100 | 20 | 99 | 95 |
Data sourced from reference[3]. Reactions performed with 2-naphthaldehyde (1 mmol) and this compound (1.5 mmol) under 300 W microwave irradiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 6. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 7. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Addition of Allenylboronic Acid Pinacol Ester to Imines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the addition of allenylboronic acid pinacol ester to imines, a powerful carbon-carbon bond-forming reaction for the synthesis of propargylamines. Propargylamines are crucial building blocks in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This reaction can be performed with or without a catalyst, and enantioselective variants allow for the synthesis of chiral amines.
Introduction
The addition of this compound to imines provides a versatile route to homopropargylamines. The reaction proceeds through the nucleophilic attack of the γ-carbon of the allenylboronate onto the electrophilic carbon of the imine, followed by a[1][1]-sigmatropic rearrangement (propargylation) to yield the corresponding propargylamine. This transformation can be promoted by Lewis or Brønsted acids, or catalyzed by various transition metal complexes, most notably those of copper and silver. Furthermore, the use of chiral ligands in conjunction with metal catalysts enables highly enantioselective additions. Uncatalyzed additions are also possible, particularly with highly reactive, densely functionalized allenylboronic acids.
Data Presentation
The following tables summarize quantitative data for the addition of this compound to various imines under different reaction conditions.
Table 1: Uncatalyzed Addition of Densely Functionalized Allenylboronic Acids to Imines
| Entry | Imine Substrate | Allenylboronic Acid | Solvent | Time (h) | Yield (%) |
| 1 | N-benzylidene-4-methylbenzenesulfonamide | 1,3-diphenylallenylboronic acid | Toluene | 24 | 85 |
| 2 | N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 1,3-diphenylallenylboronic acid | Toluene | 24 | 82 |
| 3 | N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | 1,3-diphenylallenylboronic acid | Toluene | 24 | 88 |
| 4 | N-benzylidene-4-methylbenzenesulfonamide | 1-phenyl-3-(trimethylsilyl)allenylboronic acid | Toluene | 24 | 75 |
Reaction conditions: Imine (0.15 mmol), allenylboronic acid (0.1 mmol) in toluene with 3 Å molecular sieves at room temperature.
Table 2: Catalyzed Addition of this compound to Imines
| Entry | Imine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-(diphenylmethylene)-4-methylbenzenesulfonamide | AgF (10 mol %), (R,R)-Walphos (12 mol %), KOt-Bu (20 mol %) | THF | -20 | 8 | 95 | 98 |
| 2 | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | AgF (10 mol %), (R,R)-Walphos (12 mol %), KOt-Bu (20 mol %) | THF | -20 | 8 | 85 | 96 |
| 3 | N-((4-methoxyphenyl)(phenyl)methylene)-4-methylbenzenesulfonamide | AgF (10 mol %), (R,R)-Walphos (12 mol %), KOt-Bu (20 mol %) | THF | -20 | 8 | 92 | 97 |
| 4 | tert-butyl (phenylmethylene)carbamate | CuCl (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), NaOt-Bu (10 mol%) | THF | 25 | 12 | 88 | 94 |
| 5 | tert-butyl ((4-chlorophenyl)methylene)carbamate | CuCl (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), NaOt-Bu (10 mol%) | THF | 25 | 12 | 91 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Uncatalyzed Addition of Densely Functionalized Allenylboronic Acids to Imines.[2][3]
-
To an oven-dried vial equipped with a magnetic stir bar, add the imine (0.15 mmol, 1.5 equiv) and 3 Å molecular sieves (100 mg).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
In a separate vial, dissolve the allenylboronic acid (0.1 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL).
-
Add the allenylboronic acid solution to the imine mixture dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4Cl solution (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargylamine.
Protocol 2: General Procedure for Silver-Catalyzed Enantioselective Propargylation of N-Sulfonylketimines.[1]
-
To an oven-dried Schlenk tube under an argon atmosphere, add AgF (0.01 mmol, 10 mol %) and (R,R)-Walphos ligand (0.012 mmol, 12 mol %).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the N-sulfonylketimine (0.1 mmol, 1.0 equiv) and this compound (0.2 mmol, 2.0 equiv) in anhydrous THF (1.0 mL).
-
Cool both the catalyst mixture and the substrate mixture to -20 °C.
-
Add a solution of KOt-Bu (0.02 mmol, 20 mol %) in THF to the catalyst mixture.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Stir the reaction at -20 °C for 8 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution (2 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Mechanisms and Logic
The addition of this compound to imines can proceed through different pathways depending on the reaction conditions.
Uncatalyzed Reaction: In the absence of a catalyst, the reaction is believed to proceed through a six-membered cyclic transition state. The Lewis acidity of the boronic ester itself may be sufficient to activate the imine. The reaction is typically slower and may require more forcing conditions or highly reactive substrates, such as densely functionalized allenylboronic acids.
Catalyzed Reaction:
-
Lewis Acid Catalysis: A general Lewis acid can activate the imine by coordinating to the nitrogen atom, increasing its electrophilicity and facilitating the nucleophilic attack of the allenylboronate.
-
Transition Metal Catalysis (e.g., Silver or Copper): The currently accepted mechanism for silver- and copper-catalyzed reactions involves the formation of a metal-allenyl intermediate. This is followed by the addition of this intermediate to the imine, and subsequent protodemetalation to afford the propargylamine product and regenerate the active catalyst. In enantioselective variants, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial selectivity of the addition to the imine.
Mandatory Visualizations
Caption: General experimental workflow for the addition of this compound to imines.
Caption: Simplified logical relationship for the uncatalyzed reaction mechanism.
References
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Allenylboronate Addition to Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral tertiary alcohols is a fundamental challenge in organic chemistry, with significant implications for the development of complex molecules and pharmacologically active compounds. Among the various synthetic strategies, the addition of organometallic reagents to ketones stands out as a powerful method for constructing C-C bonds and creating sterically congested stereocenters. Allenylboronates have emerged as versatile reagents in this context, enabling the efficient and often highly stereoselective synthesis of tertiary homoallenyl and homopropargyl alcohols. This document provides detailed application notes and protocols for the synthesis of tertiary alcohols via the addition of allenylboronates to ketones, summarizing key data and outlining experimental procedures.
Reaction Mechanism and Stereochemical Control
The addition of allenylboronates to ketones proceeds through a nucleophilic attack of the γ-carbon of the allenylboronate onto the electrophilic carbonyl carbon of the ketone. The reaction can be catalyzed by various Lewis acids or organocatalysts, which activate the ketone towards nucleophilic attack. The stereochemical outcome of the reaction is often controlled by the formation of a Zimmerman-Traxler-type transition state, which dictates the diastereoselectivity.[1] Enantioselective variants of this reaction have been developed using chiral catalysts or chiral allenylboronates, providing access to enantioenriched tertiary alcohols.[2][3][4]
Caption: General reaction mechanism for the synthesis of tertiary alcohols.
Experimental Protocols
General Protocol for the Boron-Catalyzed Allylation of Ketones with Allenes
This protocol is adapted from a boron-catalyzed method that generates the allylic borane in situ from an allene and a boron catalyst.[1]
Materials:
-
Ketone (1.0 equiv)
-
Allene (1.0 equiv)
-
(S)-Ph-BBD-OMe (10 mol %) or other suitable boron precatalyst
-
HBpin (1.4 equiv)
-
Anhydrous solvent (e.g., n-hexane or THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the boron precatalyst (10 mol %).
-
Add the anhydrous solvent, followed by the ketone (1.0 equiv) and the allene (1.0 equiv).
-
Add HBpin (1.4 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 48 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary homoallylic alcohol.
General Protocol for the Enantioselective Propargylation of Ketones
This protocol is a general representation based on copper-catalyzed methods.[4]
Materials:
-
Ketone (1.0 equiv)
-
Allenylboronic acid pinacol ester (1.5–3.0 equiv)
-
Copper(I) salt (e.g., CuOAc, 2–5 mol %)
-
Chiral ligand (e.g., a phosphine-based ligand, 2.4–6 mol %)
-
Base (e.g., LiOi-Pr, 0.5–1.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the copper(I) salt and the chiral ligand to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.
-
Add the ketone, followed by the this compound and the base.
-
Stir the reaction mixture at the specified temperature (e.g., -75 °C) for the required duration (e.g., 19–72 hours).
-
Monitor the reaction for completion.
-
Work-up the reaction by quenching with a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography to yield the enantioenriched tertiary homopropargyl alcohol.
Caption: A general experimental workflow for the synthesis of tertiary alcohols.
Data Presentation
The following tables summarize quantitative data from the literature for the synthesis of tertiary alcohols via allenylboronate addition to ketones, showcasing the effects of different substrates and catalysts.
Table 1: Diastereo- and Enantioselective Boron-Catalyzed Allylation of Ketones with Allenes [1]
| Entry | Ketone | Allene | Product | Yield (%) | d.r. | e.r. |
| 1 | Acetophenone | Cyclohexylallene | (2SR,3RS)-3-cyclohexyl-2-phenylpent-4-en-2-ol | 91 | >95:5 | - |
| 2 | Acetophenone | Penta-3,4-dienylbenzene | (2SR,3RS)-2,3-diphenylhex-5-en-3-ol | 65 | 85:15 | - |
| 3 | 1-(p-Tolyl)ethan-1-one | Cyclohexylallene | (2R,3S)-3-cyclohexyl-2-(p-tolyl)pent-4-en-2-ol | 80 | >95:5 | 92:8 |
| 4 | 1-(4-Fluorophenyl)ethan-1-one | Cyclohexylallene | (2R,3S)-3-cyclohexyl-2-(4-fluorophenyl)pent-4-en-2-ol | 46 | >95:5 | 89:11 |
| 5 | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | Cyclohexylallene | (2R,3S)-3-cyclohexyl-2-(4-(trifluoromethyl)phenyl)pent-4-en-2-ol | 42 | 78:22 | 89:11 |
Table 2: Enantioselective Copper-Catalyzed Propargylation of Ketones [4]
| Entry | Ketone | Yield (%) | ee (%) |
| 1 | 2'-Methoxyacetophenone | 85 | 94 |
| 2 | 3'-Methoxyacetophenone | 82 | 93 |
| 3 | 4'-Methoxyacetophenone | 91 | 91 |
| 4 | 4'-Fluoroacetophenone | 86 | 90 |
| 5 | Phenyl ethyl ketone | 76 | 72 |
| 6 | Phenyl isopropyl ketone | 78 | 92 |
Substrate Scope and Logical Relationships
The success of the allenylboronate addition to ketones is influenced by the steric and electronic properties of both reaction partners.
Caption: Substrate scope and logical relationships.
Conclusion
The addition of allenylboronates to ketones is a robust and versatile method for the synthesis of tertiary alcohols, including challenging chiral structures. The reaction conditions can be tuned to achieve high yields and stereoselectivities by careful selection of the catalyst and reaction partners. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the application of this powerful transformation in their own work. Further exploration of catalyst systems and substrate scope will undoubtedly continue to expand the utility of this important reaction.
References
Application of Allenylboronic Acid Pinacol Ester in the Synthesis of Natural Product Precursors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allenylboronic acid pinacol ester has emerged as a versatile and powerful reagent in modern organic synthesis, particularly in the stereocontrolled construction of key structural motifs found in a diverse array of natural products. Its reaction with electrophiles, such as aldehydes and imines, provides efficient access to enantioenriched homopropargylic alcohols and amines, which are crucial building blocks for the synthesis of complex molecules, including polyketides, alkaloids, and marine natural products. This document provides a detailed overview of the application of this compound in the synthesis of these important precursors, complete with quantitative data, detailed experimental protocols, and graphical representations of reaction pathways.
Key Applications in Natural Product Synthesis
The primary application of this compound in the context of natural product synthesis is the allenylboration of carbonyl compounds and imines. This reaction, which proceeds through a highly organized, six-membered Zimmerman-Traxler-type transition state, allows for the precise control of stereochemistry, leading to the formation of chiral propargylated products with high diastereoselectivity and enantioselectivity.
Enantioselective Synthesis of Homopropargylic Alcohols
The reaction of this compound with aldehydes in the presence of a chiral catalyst provides a direct route to optically active homopropargylic alcohols. These motifs are prevalent in many biologically active natural products. Chiral Brønsted acids, such as phosphoric acids, have proven to be highly effective catalysts for this transformation, enabling the synthesis of both anti- and syn-homopropargylic alcohols with excellent stereocontrol.
General Reaction Scheme:
Caption: General scheme for the allenylboration of aldehydes.
Quantitative Data Summary:
The following tables summarize the results for the chiral phosphoric acid-catalyzed allenylboration of various aldehydes with a specific chiral allenylboronate ((M)-1) to yield anti- and syn-homopropargylic alcohols.
Table 1: Synthesis of anti-Homopropargylic Alcohols [1][2]
| Aldehyde (R-CHO) | Product | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 2a | 95 | >50:1 | >98 |
| 4-Methoxybenzaldehyde | 2b | 98 | >50:1 | >98 |
| 2-Naphthaldehyde | 2c | 96 | >50:1 | >98 |
| 2-Furaldehyde | 2d | 83 | >50:1 | >98 |
| Cinnamaldehyde | 2e | 92 | >50:1 | >98 |
| Cyclohexanecarboxaldehyde | 2f | 91 | >50:1 | >98 |
| Isovaleraldehyde | 2g | 88 | >50:1 | >98 |
Table 2: Synthesis of syn-Homopropargylic Alcohols [1][2]
| Aldehyde (R-CHO) | Product | Yield (%) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 3a | 92 | 9:1 | >98 |
| 4-Methoxybenzaldehyde | 3b | 98 | 10:1 | >98 |
| 2-Naphthaldehyde | 3c | 95 | 12:1 | >98 |
| 2-Furaldehyde | 3d | 90 | 9:1 | >98 |
Diastereoselective Borono-Mannich Reactions
The Borono-Mannich (or Petasis) reaction involving this compound, an aldehyde, and an amine provides a powerful method for the synthesis of propargylated amines. The regioselectivity of this reaction (α- vs. γ-addition) can be controlled by the nature of the amine and the aldehyde substrate, leading to either homopropargylamines or α-allenylamines.[3] When chiral α-hydroxyaldehydes are used, the reaction proceeds with high diastereoselectivity to furnish anti-β-amino-β-allenyl alcohols.[3]
General Reaction Scheme:
Caption: General scheme for the Borono-Mannich reaction.
Quantitative Data Summary:
Table 3: Borono-Mannich Reaction with Salicylaldehyde [3]
| Amine | Product Type | Yield (%) |
| Pyrrolidine (Secondary) | Homopropargylamine | 85 |
| Benzylamine (Primary) | α-Allenylamine | 75 |
Table 4: Borono-Mannich Reaction with Glycoaldehyde and Chiral α-Hydroxyaldehydes [3]
| Aldehyde | Amine | Product Type | Yield (%) | Diastereoselectivity (anti:syn) |
| Glycoaldehyde | Benzylamine | anti-β-Amino-β-allenyl alcohol | 60 | >95:5 |
| (S)-2-hydroxy-3-phenyl- | Pyrrolidine | anti-β-Amino-β-allenyl alcohol | 70 | >95:5 |
| propanal |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of anti-Homopropargylic Alcohols[1][2]
Caption: Workflow for the synthesis of anti-homopropargylic alcohols.
Detailed Steps:
-
To a solution of the chiral phosphoric acid catalyst ((S)-TRIP, 5 mol%) in toluene (0.1 M) is added the aldehyde (1.0 equiv).
-
The resulting solution is cooled to -78 °C.
-
A solution of (M)-allenylboronic acid pinacol ester (1.2 equiv) in toluene is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for the time indicated by TLC analysis (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired anti-homopropargylic alcohol.
Protocol 2: General Procedure for the Diastereoselective Borono-Mannich Reaction[3]
Caption: Workflow for the Borono-Mannich reaction.
Detailed Steps:
-
In a round-bottom flask, the aldehyde (1.0 equiv), amine (1.1 equiv), and this compound (1.2 equiv) are dissolved in ethanol (0.2 M).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine for amine products) to yield the desired propargylated amine or amino alcohol.
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of homopropargylic alcohols and amines, which are valuable intermediates in the total synthesis of numerous natural products. The methodologies presented herein, particularly the catalytic enantioselective allenylboration and the diastereoselective Borono-Mannich reaction, offer reliable and efficient routes to these key building blocks. The detailed protocols and quantitative data provided serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.
References
- 1. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of anti- and syn-homopropargyl alcohols via chiral Brønsted acid catalyzed asymmetric allenylboration reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective and Diastereoselective Borono-Mannich Reactions with Pinacol Allenylboronate [organic-chemistry.org]
Application Notes and Protocols: Copper-Catalyzed Asymmetric Synthesis with Allenylboronic Acid Pinacol Ester and Related Allenyl Species
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed asymmetric synthesis utilizing allenylboronic acid pinacol ester and other related allenyl precursors. These methods offer efficient access to valuable chiral building blocks, such as α-allenic alcohols, α-allenyl amines, and homopropargylic alcohols, which are crucial intermediates in pharmaceutical and natural product synthesis.
Enantioselective Synthesis of α-Allenic Alcohols via Reductive Coupling
The asymmetric synthesis of chiral α-allenic alcohols can be achieved through a copper-catalyzed reductive coupling of aromatic aldehydes and propargylic phosphates. This method provides enantioenriched α-allenic alcohols with high regioselectivity.[1] The reaction proceeds via the formation of a nucleophilic α-alkoxylalkylcopper(I) species from the aldehyde, which then undergoes an S_N_2'-type reaction with the propargylic phosphate.[1]
Quantitative Data Summary
| Entry | Aldehyde Substrate | Propargylic Phosphate Substrate | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Diphenyl(3-phenylprop-2-yn-1-yl) phosphate | 65 | 85 |
| 2 | 4-Methoxybenzaldehyde | Diphenyl(3-phenylprop-2-yn-1-yl) phosphate | 72 | 88 |
| 3 | 4-Chlorobenzaldehyde | Diphenyl(3-phenylprop-2-yn-1-yl) phosphate | 58 | 82 |
| 4 | 2-Naphthaldehyde | Diphenyl(3-phenylprop-2-yn-1-yl) phosphate | 61 | 90 |
| 5 | Benzaldehyde | (3-(4-methoxyphenyl)prop-2-yn-1-yl) diphenyl phosphate | 68 | 86 |
Experimental Protocol
Materials:
-
Copper(I) iodide (CuI)
-
N-Heterocyclic Carbene (NHC) ligand (e.g., IPr)
-
Silylboronate reagent
-
Aromatic aldehyde
-
Propargylic phosphate
-
Alkoxide base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (5 mol%) and the NHC ligand (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add the silylboronate reagent (1.2 equiv) and the aromatic aldehyde (1.0 equiv).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add the propargylic phosphate (1.5 equiv) and the alkoxide base (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-allenic alcohol.
Reaction Workflow
Caption: Experimental workflow for the synthesis of α-allenic alcohols.
Asymmetric α-Allenylation of Activated Ketimines
A copper(I)-catalyzed asymmetric α-regioselective allenylation of activated ketimines with 3-butynoates can be employed to synthesize α-allenyl amine derivatives.[2] This reaction likely proceeds through the generation of a nucleophilic γ-allenylcopper species.[2] A broad range of imines, including those derived from isatins and pyrazolediones, are suitable substrates, affording products in high yields and excellent enantioselectivities.[2]
Quantitative Data Summary
| Entry | Ketimine Substrate | 3-Butynoate Substrate | Yield (%) | ee (%) |
| 1 | Isatin-derived N-Boc ketimine | Methyl 2-methylbut-3-ynoate | 95 | 98 |
| 2 | Pyrazoledione-derived N-Boc ketimine | Ethyl 2-methylbut-3-ynoate | 92 | 96 |
| 3 | Isoquinoline-1,3,4-trione-derived ketimine | Methyl 2-phenylbut-3-ynoate | 88 | 99 |
| 4 | Trifluoromethyl alkynyl ketone-derived imine | Methyl 2-methylbut-3-ynoate | 85 | 95 |
Experimental Protocol
Materials:
-
Copper(I) catalyst (e.g., Cu(OTf)₂ and a chiral ligand)
-
Activated ketimine
-
3-Butynoate
-
Amine base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., dichloromethane - DCM)
Procedure:
-
In a glovebox, add the copper(I) catalyst (e.g., a preformed complex of Cu(OTf)₂ and a chiral bisphosphine ligand, 5 mol%) to a flame-dried reaction vessel.
-
Add the activated ketimine (1.0 equiv) and the 3-butynoate (1.2 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Add DIPEA (1.5 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired α-allenyl amine derivative.
General Reaction Scheme
Caption: Asymmetric α-allenylation of activated ketimines.
Enantioselective Propargylation of Ketones with this compound
The first enantioselective propargylation of ketones using this compound was developed utilizing a copper catalyst with a modular ligand.[3] This method is particularly effective for a range of electron-rich acetophenone derivatives.[3]
Quantitative Data Summary
| Entry | Ketone Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | 85 | 92 |
| 2 | 4'-Methoxyacetophenone | 90 | 95 |
| 3 | 4'-Methylacetophenone | 88 | 93 |
| 4 | 2'-Methoxyacetophenone | 75 | 88 |
| 5 | Methyl ethyl ketone | 70 | 85 |
Experimental Protocol
Materials:
-
Copper(I) acetate (CuOAc)
-
Chiral ligand (e.g., a modular phosphine ligand)
-
This compound
-
Ketone
-
Lithium isopropoxide (LiOi-Pr)
-
Isopropanol (i-PrOH)
-
Anhydrous solvent (e.g., dichloromethane - CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuOAc (2-5 mol%) and the chiral ligand (2.4-6 mol%).
-
Add anhydrous CH₂Cl₂ and stir for 30 minutes at room temperature.
-
Cool the mixture to -75 °C.
-
In a separate flask, dissolve the ketone (1.0 equiv) and this compound (1.5–3 equiv) in anhydrous CH₂Cl₂.
-
Add the ketone/allenylboronate solution to the catalyst mixture.
-
Add a solution of LiOi-Pr (0.5–1 equiv) and i-PrOH (1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -75 °C for 19–72 hours.
-
Quench the reaction with a saturated aqueous solution of Rochelle's salt and allow it to warm to room temperature.
-
Extract the mixture with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Reaction Components
Caption: Key components for enantioselective propargylation of ketones.
References
Application Notes and Protocols for the Synthesis of Allenyl-Substituted Carbocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the synthesis of allenyl-substituted carbocycles, valuable moieties in medicinal chemistry and organic synthesis. The following sections outline key synthetic strategies, including transition-metal catalyzed reactions, sigmatropic rearrangements, and nucleophilic additions, offering a comprehensive guide for the preparation of these versatile building blocks.
Transition-Metal Catalyzed Synthesis
Transition-metal catalysis offers a powerful and versatile approach to constructing allenyl-substituted carbocycles. Gold, rhodium, and palladium catalysts are frequently employed to facilitate cycloisomerization, cycloaddition, and cross-coupling reactions.
Gold-Catalyzed Cycloisomerization of Enynes
Gold catalysts, particularly Au(I) complexes, are highly effective in promoting the cycloisomerization of enynes to form allenyl-substituted carbocycles. The reaction typically proceeds through the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular nucleophilic attack of the alkene.
Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,5-Enyne
This protocol is adapted from a typical gold-catalyzed enyne cycloisomerization reaction.
Materials:
-
1,5-Enyne substrate
-
[Au(PPh₃)]OTf (1-5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the 1,5-enyne substrate.
-
Dissolve the substrate in anhydrous DCM.
-
Add the gold catalyst, [Au(PPh₃)]OTf, to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the allenyl-substituted carbocycle.
Logical Relationship: Gold-Catalyzed Enyne Cycloisomerization
Caption: Gold-catalyzed cycloisomerization of a 1,5-enyne to an allenyl-substituted carbocycle.
Rhodium-Catalyzed [2+2+1] Cycloaddition
Rhodium catalysts can mediate the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to furnish allenyl-substituted cyclopentenones. This atom-economical process allows for the rapid construction of five-membered rings.
Experimental Protocol: Rhodium-Catalyzed [2+2+1] Cycloaddition
This is a general procedure for the rhodium-catalyzed carbonylative cycloaddition.
Materials:
-
Allenic enyne substrate
-
[Rh(CO)₂Cl]₂ (catalyst)
-
Carbon monoxide (CO) atmosphere (balloon or pressure reactor)
-
Toluene, anhydrous
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a glovebox or under a stream of argon, charge a reaction vessel with the allenic enyne substrate and [Rh(CO)₂Cl]₂.
-
Add anhydrous toluene to the vessel.
-
Purge the reaction vessel with carbon monoxide and maintain a CO atmosphere (typically 1 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Concentrate the solvent and purify the residue by column chromatography to yield the allenyl-substituted cyclopentenone.
Experimental Workflow: Rhodium-Catalyzed [2+2+1] Cycloaddition
Caption: Workflow for the rhodium-catalyzed [2+2+1] cycloaddition.
Data Presentation: Transition-Metal Catalyzed Syntheses
| Catalyst System | Substrate Type | Product Ring Size | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| [Au(PPh₃)]OTf | 1,5-Enyne | 5 | 85-95 | - | - |
| [Rh(CO)₂Cl]₂ | Allenic Enyne | 5 | 70-90 | - | - |
| Pd(OAc)₂ / PPh₃ | Allenyl Halide & Alkene | 4 | 60-80 | >20:1 | - |
| CuCl / Chiral Ligand | Allenylboronate & Alkene | 4 | up to 95 | - | up to 98 |
Sigmatropic Rearrangements
Sigmatropic rearrangements, particularly[1][2]- and[2][2]-rearrangements, provide a powerful method for the stereoselective synthesis of allenyl-substituted carbocycles. These reactions often proceed through highly ordered transition states, allowing for excellent control over the stereochemical outcome.
2.1.[1][2]-Sigmatropic Rearrangement of Propargylic Ylides
Base-promoted[1][2]-sigmatropic rearrangement of propargyl ammonium or sulfonium ylides can lead to the formation of allenyl-substituted carbocycles. This transformation is particularly useful for the synthesis of five- and six-membered rings.
Experimental Protocol: Base-Promoted[1][2]-Sigmatropic Rearrangement
This protocol is a general representation of a base-promoted[1][2]-sigmatropic rearrangement of a propargyl ammonium salt.
Materials:
-
Propargyl ammonium salt
-
Potassium tert-butoxide (t-BuOK) or other strong, non-nucleophilic base
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the propargyl ammonium salt in anhydrous toluene or THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the strong base (e.g., t-BuOK) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Signaling Pathway:[1][2]-Sigmatropic Rearrangement
Caption: Pathway for the base-promoted[1][2]-sigmatropic rearrangement.
Data Presentation: Sigmatropic Rearrangements
| Rearrangement Type | Substrate | Base/Catalyst | Product Ring Size | Yield (%) | Diastereoselectivity (dr) |
| [1][2]-Wittig | Allylic ether with alkyne | n-BuLi | 5 | 70-85 | >10:1 |
| [1][2]-Stevens | Propargyl ammonium salt | t-BuOK | 6 | 65-80 | Variable |
| [2][2]-Claisen | Allenyl vinyl ether | Heat | 6 | 80-95 | High |
Nucleophilic Addition to Activated Allenes
Nucleophilic addition to electron-deficient allenes, such as allenoates, followed by an intramolecular cyclization provides a direct route to functionalized allenyl-substituted carbocycles. This strategy is often employed for the synthesis of five-membered rings.
Phosphine-Catalyzed [3+2] Cycloaddition
Tertiary phosphines can act as nucleophilic catalysts to promote the [3+2] cycloaddition of allenoates with electron-deficient alkenes, yielding highly functionalized allenyl-substituted cyclopentanes.
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
This is a representative procedure for the phosphine-catalyzed annulation of an allenoate and an activated alkene.
Materials:
-
Allenoate
-
Activated alkene (e.g., enone)
-
Triphenylphosphine (PPh₃) or other tertiary phosphine catalyst
-
Toluene or Dichloromethane (DCM), anhydrous
-
Inert atmosphere
Procedure:
-
To a solution of the activated alkene in anhydrous solvent under an inert atmosphere, add the phosphine catalyst.
-
Add the allenoate to the reaction mixture.
-
Stir at room temperature until the starting materials are consumed (TLC monitoring).
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to obtain the allenyl-substituted cyclopentane.
Experimental Workflow: Phosphine-Catalyzed [3+2] Cycloaddition
Caption: Workflow for the phosphine-catalyzed [3+2] cycloaddition.
Data Presentation: Nucleophilic Addition to Allenes
| Catalyst/Promoter | Allene Type | Nucleophile/Coupling Partner | Product Ring Size | Yield (%) | Diastereoselectivity (dr) |
| PPh₃ | Allenoate | Enone | 5 | 80-95 | >20:1 |
| TiCl₄ | Allenylsilane | Aldehyde | 5 | 70-85 | High |
| EtAlCl₂ | Allenoate | Terminal Alkene | 4 | up to 90 | - |
References
- 1. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Allenylboronic Acid Pinacol Ester in Multicomponent Reactions: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic acid pinacol ester has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique trifunctional nature, possessing allenyl, boronyl, and ester moieties, allows for its participation in a variety of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This document provides detailed application notes and experimental protocols for key MCRs involving this compound, highlighting its utility in constructing valuable molecular scaffolds for drug discovery and development.
Application Note 1: The Petasis Borono-Mannich Reaction - A Gateway to Novel Amino Acids and Alcohols
The Petasis borono-Mannich reaction is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid. When employing this compound, this reaction provides a highly regioselective and stereocontrolled route to synthetically valuable α-allenyl or α-propargyl α-amino acids and anti-β-amino alcohols. The regiochemical outcome is remarkably dependent on the choice of the amine and aldehyde components.[1][2][3]
Key Features:
-
Component-Selectivity: The reaction's outcome can be directed towards either allenyl or propargyl products by selecting the appropriate starting materials.[1]
-
Stereocontrol: When chiral α-hydroxyaldehydes are used, the reaction proceeds with high diastereoselectivity, yielding anti-β-amino-β-allenyl alcohols.[2][3]
-
Operational Simplicity: The reaction is typically performed as a one-pot procedure under mild conditions.
Data Presentation: Petasis Borono-Mannich Reaction of this compound
| Entry | Amine | Aldehyde | Product Type | Yield (%) | d.r. | Reference |
| 1 | Benzylamine | Salicylaldehyde | α-Propargyl Amine | 75 | - | [3] |
| 2 | Piperidine | Salicylaldehyde | α-Allenyl Amine | 85 | - | [3] |
| 3 | Benzylamine | Glycoaldehyde | anti-β-Amino-β-allenyl Alcohol | 70 | >95:5 | [3] |
| 4 | Piperidine | Glycoaldehyde | anti-β-Amino-β-allenyl Alcohol | 75 | >95:5 | [3] |
| 5 | Dibenzylamine | (S)-2-hydroxy-3-methylbutanal | anti-β-Amino-β-allenyl Alcohol | 80 | >95:5 | [1] |
| 6 | Benzylamine | Glyoxylic Acid | α-Propargyl Amino Acid | - | - | [1] |
| 7 | Morpholine | Glyoxylic Acid | α-Allenyl Amino Acid | - | - | [1] |
d.r. = diastereomeric ratio
Experimental Protocols
Protocol 1.1: Synthesis of α-Propargyl Amines (e.g., Table 1, Entry 1)
-
To a stirred solution of salicylaldehyde (1.0 equiv) and benzylamine (1.1 equiv) in dichloromethane (0.2 M) at room temperature, add this compound (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired α-propargyl amine.
Protocol 1.2: Synthesis of anti-β-Amino-β-allenyl Alcohols (e.g., Table 1, Entry 5)
-
To a stirred solution of dibenzylamine (1.0 equiv) and (S)-2-hydroxy-3-methylbutanal (1.0 equiv) in ethanol (0.2 M) at room temperature, add this compound (1.2 equiv).[1]
-
Stir the reaction at room temperature for 48 hours.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the anti-β-amino-β-allenyl alcohol.[1]
Logical Relationship Diagram
Caption: Decision pathway for Petasis reaction product formation.
Application Note 2: Diels-Alder Cycloaddition - Constructing Boron-Substituted Carbocycles
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound serves as a competent dienophile in [4+2] cycloadditions, providing access to synthetically versatile vinylboronic acid pinacol ester-substituted cyclohexene derivatives.[4] This reaction proceeds with high regioselectivity, with the diene adding exclusively to the proximal double bond of the allene (the double bond closer to the boronic ester group).[4]
Key Features:
-
High Regioselectivity: The cycloaddition occurs selectively at the internal double bond of the allene system.[4]
-
Versatile Products: The resulting vinylboronates are valuable intermediates that can be stereospecifically transformed into a wide range of functional groups.
-
Thermal Conditions: The reaction is typically performed under thermal conditions without the need for a catalyst.
Data Presentation: Diels-Alder Reaction of this compound
| Entry | Diene | Temperature (°C) | Product(s) | Yield (%) | endo:exo | Reference |
| 1 | Cyclopentadiene | 170 | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 86 | 1:1 | [4] |
| 2 | Cyclopentadiene | 200 | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 86 | 1:1 |
Note: The substrate scope beyond cyclopentadiene is not extensively reported in the literature, representing an area for potential research.
Experimental Protocol
Protocol 2.1: Diels-Alder Reaction with Cyclopentadiene (e.g., Table 2, Entry 1)
-
In a pressure tube, dissolve this compound (1.0 equiv) in toluene (0.5 M).
-
Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.
-
Seal the pressure tube and heat the reaction mixture at 170 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the residue by silica gel column chromatography or distillation to obtain the desired cycloadduct.
Experimental Workflow Diagram
Caption: Workflow for the Diels-Alder reaction.
Application Note 3: Catalytic Enantioselective Propargylation of Aldehydes and Imines
The enantioselective addition of this compound to carbonyls and imines, often referred to as propargylation due to the[1][5]-rearrangement, is a powerful method for synthesizing chiral homopropargylic alcohols and amines. These motifs are prevalent in natural products and pharmaceuticals. The use of chiral catalysts enables high levels of stereocontrol.
Key Features:
-
High Enantioselectivity: Chiral Brønsted acids or metal-ligand complexes can effectively catalyze the reaction to provide products with high enantiomeric excess (ee).[6][7][8]
-
Broad Substrate Scope: The reaction is applicable to a wide range of aldehydes (aromatic, aliphatic, α,β-unsaturated) and imines.[6][7]
-
Formation of Tertiary Alcohols: The methodology has been extended to the enantioselective propargylation of ketones, generating valuable chiral tertiary alcohols.[7]
Data Presentation: Enantioselective Propargylation Reactions
| Entry | Substrate | Catalyst System | Product Type | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-TRIP-PA (20 mol%) | Homopropargylic Alcohol | 95 | 92 | [6][8] |
| 2 | 4-Methoxybenzaldehyde | (R)-TRIP-PA (20 mol%) | Homopropargylic Alcohol | 96 | 94 | [6] |
| 3 | Cinnamaldehyde | (R)-TRIP-PA (20 mol%) | Homopropargylic Alcohol | 92 | 96 | [6] |
| 4 | Cyclohexanecarboxaldehyde | (R)-TRIP-PA (20 mol%) | Homopropargylic Alcohol | 89 | 82 | [6] |
| 5 | N-Sulfonyl Imines | AgF / (R,R)-Walphos | Homopropargylic Amine | 70-90 | 85-95 | [7] |
| 6 | Acetophenone | CuOAc / Chiral Phosphine | Tertiary Homopropargylic Alcohol | 80-90 | up to 98 | [7] |
(R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocols
Protocol 3.1: Enantioselective Propargylation of Aldehydes (e.g., Table 3, Entry 1)
-
A flame-dried screw-cap reaction tube containing a stir bar and 4Å molecular sieves (100 mg) is evacuated and back-filled with argon.
-
Charge the tube with the chiral Brønsted acid catalyst (e.g., (R)-TRIP-PA, 20 mol%), freshly distilled aldehyde (1.0 equiv, 0.20 mmol), and dry toluene (1.5 mL).[6]
-
Cool the reaction mixture to -20 °C.
-
Slowly add this compound (1.5 equiv, 0.30 mmol) over 30 seconds.[6]
-
Stir the mixture at -20 °C for 96 hours.[6]
-
Directly purify the reaction mixture by silica gel column chromatography (e.g., hexanes/EtOAc = 9:1) to afford the corresponding homopropargylic alcohol.[6]
Protocol 3.2: Enantioselective Propargylation of Imines (General Procedure)
-
To a flame-dried reaction vessel under an inert atmosphere, add the silver salt (e.g., AgF, 10 mol%) and the chiral phosphine ligand (e.g., (R,R)-Walphos, 12 mol%).[7]
-
Add a solvent mixture (e.g., MeOH then THF) and stir at the desired temperature (e.g., -20 °C).
-
Add a solution of the N-protected imine (1.0 equiv), this compound (2.0-4.0 equiv), and appropriate additives (e.g., HO-t-Bu, KO-t-Bu).[7]
-
Stir the reaction for the specified time (e.g., 8 hours), monitoring by TLC.
-
Quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract with an organic solvent.
-
Dry the combined organic layers, filter, concentrate, and purify by silica gel column chromatography.
Reaction Mechanism Diagram
Caption: Mechanism of Brønsted acid-catalyzed propargylation.
Conclusion
This compound is a highly effective reagent for the construction of complex and stereochemically rich molecules through multicomponent reactions. The Petasis, Diels-Alder, and catalytic propargylation reactions showcased herein demonstrate its broad utility. The ability to control reaction pathways by simple modifications of starting materials or catalysts makes it an invaluable tool for medicinal chemists and synthetic organic chemists in the rapid generation of diverse compound libraries for drug discovery and development programs. The detailed protocols provided serve as a practical guide for the implementation of these powerful transformations.
References
- 1. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - A Study of the Petasis Reactions of Pinacol Allenylboronate and Potential Applications to Bioactive Alkaloid Synthesis - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Allenylboronic Acid Pinacol Ester Adducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of allenylboronic acid pinacol ester adducts via flash chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the flash chromatography of allenylboronic acid pinacol esters often problematic? A1: The purification of these compounds is challenging primarily due to their sensitivity to silica gel.[1] The acidic nature of standard silica gel can lead to decomposition or hydrolysis of the pinacol ester.[1][2] Additionally, these compounds can exhibit over-adsorption to the stationary phase, resulting in streaking on TLC plates, poor separation, and low recovery from the column.[3][4][5]
Q2: How can I determine if my this compound is decomposing on silica gel? A2: You can perform a simple stability test using thin-layer chromatography (TLC). Spot your crude material on a TLC plate, and then let the plate sit for 30-60 minutes before eluting. If you observe a new, more polar spot (often at the baseline) or a significant decrease in the intensity of the product spot compared to a freshly spotted plate, your compound is likely unstable on silica gel.[2] Another method is to run a 2D TLC, where the plate is run in one direction, dried, rotated 90 degrees, and run again in the same solvent system. Degradation will appear as off-diagonal spots.[2]
Q3: What are the primary degradation pathways for these esters during purification? A3: The main degradation pathway is the hydrolysis of the pinacol ester back to the corresponding allenylboronic acid and ultimately to boric acid.[1][6][7][8] This is often catalyzed by the acidic silanol groups on the silica surface or by residual water in the eluent. The carbon-boron bond is also susceptible to oxidation.[1]
Q4: Are there alternatives to standard silica gel for purifying these compounds? A4: Yes. If your compound is highly sensitive, consider using a less acidic stationary phase such as neutral alumina or Florisil.[2][9] Another effective strategy is to "deactivate" the silica gel by treating it with a base like triethylamine or impregnating it with boric acid to reduce unwanted interactions.[3] In some cases, non-chromatographic methods like crystallization or distillation may be preferable.[1]
Troubleshooting Guide
Problem: My compound streaks badly on the TLC plate and appears stuck at the top of the column during elution.
-
Possible Cause: Strong interaction (over-adsorption) between the boronic ester and the acidic silanol groups on the silica gel.[3] This is a common issue with boronic esters, leading to poor chromatographic behavior.[4][5]
-
Solution 1: Deactivate the Silica Gel. Pre-treat your silica gel with 1-3% triethylamine (TEA) in your eluent. This neutralizes the acidic sites on the silica surface, reducing adsorption and improving elution.[10] See Protocol 2 for the detailed procedure.
-
Solution 2: Use Boric Acid-Impregnated Silica. Impregnating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption of pinacol boronic esters, leading to better separation and recovery.[3] See Protocol 3 for details.
-
Solution 3: Switch to a Different Stationary Phase. Try using neutral alumina, which is less acidic and may not interact as strongly with your compound.[9]
Problem: The purification yield is very low, and post-column analysis (e.g., NMR) shows the presence of impurities not seen in the crude mixture.
-
Possible Cause: On-column decomposition of the target compound. The acidic environment of the silica gel is likely catalyzing the hydrolysis of the pinacol ester.[1][2]
-
Solution 1: Minimize Contact Time. Use a shorter, wider column and apply appropriate air pressure to perform the chromatography as quickly as possible. Prolonged exposure to silica increases the chance of decomposition.[11]
-
Solution 2: Use Deactivated Silica or Alumina. As mentioned previously, switching to a less reactive stationary phase is a primary strategy to prevent acid-catalyzed degradation.[2]
-
Solution 3: Dry Loading. If the crude material is a solid or oil, adsorb it onto a small amount of silica gel (or the chosen stationary phase), evaporate the solvent, and load the resulting free-flowing powder onto the column. This can sometimes lead to better resolution and less streaking compared to liquid loading in a solvent that may affect solubility on the column.[2][10]
Problem: The crude material is poorly soluble in the chosen eluent (e.g., hexanes/ethyl acetate).
-
Possible Cause: High crystallinity or polarity of the crude mixture. This can be problematic for loading the sample onto the column.[12]
-
Solution 1: Change the Solvent System. Consider alternative solvent systems like dichloromethane/hexane or acetone/hexane where the compound might be more soluble.[12] Be aware that dichloromethane can slow down the elution.[10]
-
Solution 2: Use a Stronger Loading Solvent (with caution). Dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and load it onto the column. This is risky as it can compromise the separation at the top of the column, but it is sometimes necessary.[12]
-
Solution 3: Solid Loading. The best approach for poorly soluble compounds is to use the dry loading technique described above.[2][10]
Data Presentation: Comparison of Purification Strategies
| Purification Method | Primary Use Case | Advantages | Disadvantages/Considerations |
| Standard Silica Gel | For robust, less polar boronic esters with good separation from impurities. | Readily available, well-understood, high resolving power. | Can cause decomposition, hydrolysis, or irreversible adsorption of sensitive esters.[2] |
| Triethylamine-Deactivated Silica | For acid-sensitive compounds that streak or decompose on standard silica. | Neutralizes acidic sites, reduces streaking and decomposition, improves recovery. | Requires pre-treatment of silica; residual triethylamine may need to be removed. |
| Boric Acid-Impregnated Silica | To suppress over-adsorption and improve recovery of boronic esters. | Specifically shown to be effective for purifying pinacol boronic esters.[3] | Requires preparation of the stationary phase. |
| Neutral Alumina | For compounds that are highly sensitive to the acidity of silica gel. | Less acidic than silica, good for preventing decomposition of certain compounds. | Generally has lower resolving power than silica; activity can vary based on water content. |
| Short Plug Filtration | For quick removal of baseline (highly polar) impurities when the product is much less polar. | Fast and simple; avoids the need for extensive fraction collection.[2][10] | Not suitable for separating compounds with close Rfs. |
Experimental Protocols
Protocol 1: General Flash Chromatography Procedure
-
Eluent Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Equilibration: Elute the packed column with at least two column volumes of the initial solvent system to ensure it is fully equilibrated.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method.[2]
-
Elution: Add the eluent and apply gentle, steady air pressure to achieve a consistent flow rate. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification using Triethylamine (TEA)-Deactivated Silica Gel
-
Prepare Eluent: Identify a suitable solvent system. Prepare the eluting solvent containing 1-3% triethylamine.[10]
-
Pack Column: Pack the column with silica gel using the TEA-containing eluent.
-
Flush Column: Flush the packed column with one full column volume of the TEA-containing eluent and discard the flushed solvent. The silica is now considered deactivated.[10]
-
Proceed with Purification: Run the column as described in Protocol 1, using either the TEA-containing eluent or your original solvent system without TEA.
Protocol 3: Purification using Boric Acid-Impregnated Silica Gel
-
Preparation: Prepare a 1% (w/w) boric acid solution in methanol.
-
Impregnation: Add silica gel to the boric acid solution to form a slurry.
-
Evaporation: Remove the methanol under reduced pressure (rotoevaporation) until a dry, free-flowing powder is obtained. This is your boric acid-impregnated silica.
-
Activation: Activate the silica by heating it in an oven if necessary, then allow it to cool before use.
-
Proceed with Purification: Use this prepared silica to pack the column and proceed with the purification as described in Protocol 1. This method has been shown to significantly reduce the over-adsorption of boronic esters.[3]
Visualizations
Caption: Experimental workflow for flash chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Chromatography [chem.rochester.edu]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Minimizing Side-Product Formation in Allenylboronate Reactions
Welcome to the technical support center for allenylboronate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side-products in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and application of allenylboronates in a question-and-answer format.
Q1: My allenylboronate synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in allenylboronate synthesis often stem from several factors related to the catalyst system, reaction conditions, and substrate quality. Here are some key areas to investigate:
-
Catalyst System: The choice and handling of the catalyst and ligand are critical. For copper-catalyzed systems using propargylic alcohols, the combination of the copper salt (e.g., Cu(O-t-Bu)) and a suitable phosphine ligand (e.g., Xantphos) is crucial for high efficiency. Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation. If you are experiencing low conversion, a modest increase in catalyst loading may be beneficial.
-
Reaction Conditions: Allenylboronate syntheses are often sensitive to atmospheric oxygen and moisture. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. The reaction temperature can also be substrate-dependent; if the reaction is sluggish, a moderate increase in temperature may help, while side reactions might be suppressed at lower temperatures.
-
Substrate Quality: The purity of the starting material, such as the propargylic alcohol or acetate, is important as impurities can poison the catalyst. Ensure your starting materials are of high purity. Highly bulky substituents on the propargylic substrate may also sterically hinder the reaction, leading to lower yields.
Q2: I am observing a significant amount of a protodeboronated side-product. What is causing this and how can I prevent it?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on the reaction conditions, especially the presence of proton sources and the pH.[1][2]
-
Mechanism of Protodeboronation: This reaction can be catalyzed by both acids and bases.[1] Under basic conditions, the boronic acid or ester can form a more reactive boronate species, which can then be protonated by a proton source like water, leading to the cleavage of the C-B bond.[1][2]
-
Mitigation Strategies:
-
Control pH: Avoid strongly acidic or basic conditions if your allenylboronate is sensitive to them. For reactions requiring a base, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.
-
Anhydrous Conditions: Since water is a common proton source, ensuring your reaction is conducted under strictly anhydrous conditions is crucial. Use freshly dried solvents and reagents.
-
"Slow Release" Strategy: For particularly unstable boronic acids, using a derivative like a MIDA (N-methyliminodiacetic acid) boronate ester can be effective. These compounds slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[1]
-
Efficient Catalysis: Employing a highly active catalyst system that promotes the desired reaction at a much faster rate than protodeboronation can also be an effective strategy.[1]
-
Q3: My reaction is producing a mixture of the desired homopropargylic alcohol and the isomeric α-allenyl alcohol. How can I control the regioselectivity?
A3: The formation of isomeric products in the reaction of allenylboronates with carbonyl compounds is a common challenge related to the regioselectivity of the addition. The outcome can be influenced by the substrate, reagents, and catalyst system.
-
Influence of Substituents: The steric and electronic properties of the substituents on both the allenylboronate and the carbonyl compound play a significant role. For instance, in borono-Mannich reactions with salicylaldehyde, the choice of amine is critical: secondary amines tend to favor the formation of α-allenyl amine products, while primary amines lead to homopropargylamine products.
-
Catalyst and Ligand Effects: In metal-catalyzed additions, the choice of metal and ligand can dramatically influence the regioselectivity. For example, in copper-catalyzed reactions, the steric properties of the phosphine ligand can control which terminus of the allenylboronate attacks the carbonyl group. A computational study has shown that destabilizing interactions introduced by bulky, phenyl-substituted ligands can favor the formation of the allenyl alcohol product.
-
Reaction Temperature: Temperature can also affect the equilibrium between different reactive intermediates, thereby influencing the regioselectivity. Experimenting with different reaction temperatures may help to favor the formation of the desired isomer.
Q4: I am observing the formation of the isomeric propargylboronate during the synthesis of my allenylboronate. How can I improve the selectivity for the allenyl isomer?
A4: The formation of the thermodynamically more stable propargylboronate isomer is a potential side reaction in the synthesis of allenylboronates. The selectivity is often governed by the choice of catalyst and reaction conditions.
-
Catalyst System: The catalyst system plays a pivotal role in determining the product distribution. For instance, in the borylation of propargylic substrates, a bimetallic Pd/Cu system has been shown to favor the formation of allenyl boronates. In contrast, certain catalyst combinations might favor the propargyl isomer.
-
Leaving Group: The nature of the leaving group on the propargylic substrate can also influence the selectivity. Propargylic carbonates and acetates are commonly used precursors for allenylboronate synthesis.
-
Reaction Conditions: Factors such as solvent and temperature can influence the isomerization equilibrium between the allenyl and propargylboronate products. It is advisable to screen different solvents and optimize the reaction temperature to maximize the yield of the desired allenylboronate.
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the yield and selectivity of allenylboronate reactions.
Table 1: Effect of Ligand on Copper-Catalyzed Allenylboronate Synthesis from a Propargylic Carbonate
| Entry | Ligand | Yield of Allenylboronate (%) |
| 1 | (S,S)-Ph-BPE | 81 |
| 2 | (Ra)-Tol-BINAP | 19 |
| 3 | (Ra)-Segphos | 65 |
| 4 | (Ra)-DTBM-Segphos | 75 |
Reaction conditions: 1,3-enyne (0.2 mmol), HBPin (0.28 mmol), CuCl₂ (5 mol%), Ligand (6 mol%), KOtBu (20 mol%) in THF.
Table 2: Influence of Base on the Regioselectivity of Allenylboronate Addition to an Aromatic Aldehyde
| Entry | Base | Ratio of Homopropargylic Alcohol : α-Allenyl Alcohol |
| 1 | K₃PO₄ | >95 : 5 |
| 2 | K₂CO₃ | 90 : 10 |
| 3 | Cs₂CO₃ | 92 : 8 |
| 4 | NaOH | 75 : 25 |
Reaction conditions: Allenylboronate (1.2 equiv), Aromatic Aldehyde (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Base (2.0 equiv), in 1,4-dioxane at 80 °C.
Table 3: Effect of Solvent on the Yield of Iron-Catalyzed Allenylboronate Synthesis from a Propargylic Acetate
| Entry | Solvent | Yield of Allenylboronate (%) |
| 1 | THF | 98 |
| 2 | Toluene | 85 |
| 3 | Dichloromethane | 72 |
| 4 | Diethyl Ether | 90 |
Reaction conditions: Propargylic acetate (0.3 mmol), B₂pin₂ (0.6 mmol), Fe(acac)₃ (1.0 mol%), TMEDA (1.0 mol%), EtMgBr (0.38 mmol) in the specified solvent.
Experimental Protocols
Protocol 1: Iron-Catalyzed Synthesis of Allenylboronates from Propargylic Acetates
This protocol is adapted from a procedure described for the iron-catalyzed borylation of propargylic acetates.[3][4]
-
To a dry Schlenk tube under an argon atmosphere, add Fe(acac)₃ (1.0 mol%) and bis(pinacolato)diboron (B₂pin₂, 2.0 equiv.).
-
Add a solution of tetramethylethylenediamine (TMEDA, 1.0 mol%) in anhydrous tetrahydrofuran (THF).
-
Cool the resulting orange solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (EtMgBr, 1.25 equiv.) in diethyl ether. The color of the mixture will change from orange to dark brown.
-
Add the propargylic acetate (1.0 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allenylboronate.
Protocol 2: Copper-Catalyzed Synthesis of Allenylboronates from Propargylic Carbonates
This protocol is based on a copper-catalyzed method for the synthesis of tri- and tetrasubstituted allenylboronic acids.
-
To an oven-dried reaction vial containing a magnetic stir bar, add the propargylic carbonate (0.10 mmol), diboronic acid (0.15 mmol), mesitylcopper(I) (0.01 mmol), and 3 Å molecular sieves.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous methanol (1 mL) via syringe.
-
Add trimethyl phosphite (0.02 mmol) and ethylene glycol (0.30 mmol) to the reaction mixture at room temperature.
-
Cool the reaction mixture to -10 °C and stir for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allenylboronic acid.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Synthesis of Allenylboronates: Competing Pathways.
Caption: Troubleshooting Workflow for Allenylboronate Reactions.
Caption: Mechanism of Base-Mediated Protodeboronation.
References
Technical Support Center: Identification of Impurities in Allenylboronic Acid Pinacol Ester by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of common impurities in allenylboronic acid pinacol ester via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most frequently encountered impurities include:
-
Propargylboronic acid pinacol ester: A common regioisomer formed during synthesis.
-
Allenylboronic acid: The hydrolysis product of the pinacol ester.
-
Pinacol: A byproduct of the hydrolysis of the pinacol ester.
-
Boroxines: Cyclic anhydrides formed from the dehydration of boronic acids, which can be present if the corresponding allenylboronic acid is an impurity.[1]
-
Residual Solvents: Solvents used during synthesis and purification.
Q2: How can I distinguish between this compound and its propargyl isomer by ¹H NMR?
A2: The key differentiating signals in the ¹H NMR spectrum are the allenic and propargylic protons. Allenyl protons of the desired product typically appear as a doublet for the terminal protons and a triplet for the central proton. In contrast, the propargyl isomer will show a characteristic singlet for the acetylenic proton and a singlet for the methylene protons adjacent to the boron atom.
Q3: What are the characteristic NMR signals for hydrolysis products?
A3: Hydrolysis of this compound yields allenylboronic acid and pinacol.
-
Allenylboronic acid: The B(OH)₂ protons will appear as a broad singlet in the ¹H NMR spectrum, which will disappear upon a D₂O exchange. The allenic protons will have similar splitting patterns to the pinacol ester but may have slightly different chemical shifts. In ¹¹B NMR, the signal for the boronic acid will be at a different chemical shift compared to the pinacol ester.
-
Pinacol: This will show a sharp singlet in the ¹H NMR spectrum corresponding to the twelve equivalent methyl protons. In the ¹³C NMR spectrum, two signals will be present for the methyl carbons and the quaternary carbons.[2]
Q4: How does the presence of boroxines affect the NMR spectrum?
A4: Boroxines, which are cyclic trimers of boronic acids, can lead to broadened or multiple sets of signals in the ¹H NMR spectrum, complicating interpretation. In ¹¹B NMR, boroxines typically resonate at a slightly downfield chemical shift compared to the corresponding boronic acids (around δ 33 ppm).[1][3] Dissolving the sample in a coordinating solvent like methanol-d₄ can help break up the boroxine structure, leading to sharper signals for the corresponding boronic acid.[1]
Troubleshooting Guide
Problem: My ¹H NMR spectrum shows unexpected peaks.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with published tables of common laboratory solvents. |
| Propargylboronic Acid Isomer | Look for a singlet around δ 2.0-2.5 ppm (acetylenic proton) and another singlet for the CH₂ group. Compare with the expected doublet and triplet for the allenic protons of the desired product. |
| Hydrolysis Products (Allenylboronic acid and Pinacol) | Look for a broad singlet that disappears with D₂O shake (B(OH)₂) and a sharp singlet around δ 1.2 ppm (pinacol methyls). |
| Boroxine Formation | Observe for broad or multiple signals in the allenic region. Prepare a new sample in methanol-d₄ to see if the signals sharpen and resolve into the expected pattern for allenylboronic acid. |
| Starting Materials | Compare the spectrum with the NMR spectra of the starting materials used in the synthesis. |
Quantitative NMR Data Summary
The following table summarizes the typical ¹H, ¹³C, and ¹¹B NMR chemical shifts for this compound and its common impurities. All chemical shifts are reported in ppm (δ) and are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and BF₃·OEt₂ for ¹¹B. The data is based on spectra recorded in CDCl₃, but slight variations may occur depending on the solvent and concentration.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) |
| This compound | ~4.9 (t), ~4.6 (d), ~1.3 (s) | ~218 (C=C=C), ~84 (O-C), ~70 (B-C=C=C ), ~25 (CH₃) | ~28-34 |
| Propargylboronic Acid Pinacol Ester | ~2.2 (s, CH₂), ~1.9 (s, C≡CH), ~1.2 (s, CH₃) | ~83 (O-C), ~75 (C≡C), ~68 (C≡C), ~25 (CH₃), ~10 (B-CH₂) | ~33 |
| Allenylboronic Acid | ~5.5 (br s, B(OH)₂), ~4.8 (m), ~4.5 (m) | ~217 (C=C=C), ~88 (B-C=C=C ), ~75 (B-C=C =C) | ~28-30 |
| Pinacol | ~1.25 (s) | ~75 (C-O), ~24 (CH₃) | N/A |
| Triphenylboroxine (Representative Boroxine) | ~8.2 (d), ~7.6 (t), ~7.5 (t) | ~137, ~134, ~130, ~128 | ~33 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra according to standard instrument procedures. For ¹¹B NMR, using quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[4]
Protocol 2: D₂O Exchange for Identification of -OH Protons
-
Prepare Sample: Follow steps 1-4 of Protocol 1.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube and shake gently for about 30 seconds to facilitate proton exchange.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates the presence of an exchangeable proton, such as from a B(OH)₂ group.
Visualizations
Caption: Workflow for the identification of impurities in this compound by NMR.
Caption: Potential pathways for the formation of common impurities during the synthesis and handling of this compound.
References
strategies to avoid isomerization of allenylboronic acid pinacol ester
Welcome to the technical support center for allenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this versatile reagent, with a specific focus on preventing its isomerization.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound, particularly concerning its isomerization to the propargylboronic acid pinacol ester.
| Issue | Potential Cause | Recommended Solution |
| Presence of propargylboronic acid pinacol ester impurity in starting material. | Isomerization during synthesis or storage. Commercial batches may contain up to 2% of the propargyl isomer.[1][2] | Store the reagent at low temperatures (2-8 °C) under an inert atmosphere (nitrogen or argon) to minimize thermal and atmospheric degradation.[2] For critical applications, consider purification of the starting material before use. |
| Formation of propargyl isomer during a reaction. | High reaction temperatures: Thermal conditions can promote the rearrangement of the allene moiety. Presence of Lewis acids: Lewis acidic reagents or catalysts can facilitate the isomerization.[3] Protic or acidic/basic conditions: These conditions can lead to decomposition and rearrangement. | Maintain the lowest possible reaction temperature that allows for efficient conversion. Avoid strong Lewis acids if not essential for the desired transformation. Use aprotic, neutral solvents and reagents to the extent possible. |
| Isomerization or decomposition during purification. | Silica gel chromatography: Standard silica gel can be acidic and cause decomposition or isomerization of the ester. | Use boric acid-impregnated silica gel for column chromatography to reduce the Lewis acidity of the stationary phase and minimize over-adsorption and degradation.[4] Alternatively, consider purification by distillation for thermally stable compounds or crystallization if the product is a solid.[1] |
| Low yields or unexpected side products. | Degradation of the this compound due to moisture or air exposure. | Handle the reagent under an inert atmosphere using anhydrous solvents and techniques. Ensure all glassware is thoroughly dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability concern is its propensity to isomerize to the thermodynamically more stable propargylboronic acid pinacol ester. This rearrangement can be influenced by temperature, and the presence of acidic or Lewis acidic species. Additionally, like other boronic esters, it is sensitive to hydrolysis in the presence of moisture.
Q2: How should I properly store this compound?
A2: To ensure its stability, the ester should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a refrigerated temperature of 2-8°C.[2][5] This minimizes exposure to air and moisture and reduces the rate of potential thermal degradation or isomerization.
Q3: Can I use standard silica gel for the purification of products derived from this compound?
A3: It is generally not recommended to use standard silica gel for the purification of this compound or its immediate products, as the acidic nature of the silica can cause decomposition and isomerization. A preferred method is to use silica gel that has been treated with boric acid to create a less acidic environment.[4]
Q4: What is the mechanism of isomerization from this compound to its propargyl isomer?
A4: While the specific mechanism for the pinacol ester is not extensively detailed in the provided search results, rearrangements of similar allenyl/propargyl systems are often proposed to proceed through metallotropic shifts or via intermediates that allow for equilibration between the allenic and propargylic forms. The presence of Lewis acids can coordinate to the allene or the boronate ester, facilitating this rearrangement.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling this compound to minimize degradation and isomerization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, toluene, dichloromethane)
-
Dry, inert atmosphere glovebox or Schlenk line setup
-
Oven-dried glassware
-
Syringes and needles
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
If not using a glovebox, perform all manipulations under a positive pressure of an inert gas using a Schlenk line.
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Using a dry syringe, withdraw the required amount of the ester and transfer it to the reaction vessel containing anhydrous solvent.
-
Seal the reaction vessel and maintain it under an inert atmosphere throughout the experiment.
-
After use, purge the headspace of the this compound container with inert gas before sealing and returning to cold storage.
Protocol 2: Purification of a Reaction Product using Boric Acid-Impregnated Silica Gel
This protocol describes the preparation and use of boric acid-treated silica gel for column chromatography.
Materials:
-
Silica gel
-
Boric acid
-
Methanol
-
Crude reaction mixture containing a product derived from this compound
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in methanol to create a saturated solution.
-
Add silica gel to the boric acid solution in a round-bottom flask. The amount of silica gel should be sufficient to absorb the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel in an oven at 100-120°C for several hours to remove any residual moisture.
Column Chromatography:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel as a slurry in the chosen eluent.
-
Carefully load the crude reaction mixture onto the column.
-
Elute the column with the appropriate solvent system, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Logical Workflow for Avoiding Isomerization
The following diagram illustrates the key decision points and actions to minimize the isomerization of this compound.
Caption: A logical workflow for minimizing the isomerization of this compound.
References
optimizing reaction temperature for allenylboronic acid pinacol ester stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperature for the stability of allenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes potential degradation over time.
Q2: Can this compound be heated?
A2: Yes, this compound can be heated for synthetic purposes. It is successfully used in reactions such as the Diels-Alder reaction at temperatures as high as 170°C for specific reaction times.[2] However, prolonged exposure to high temperatures can lead to decomposition.
Q3: What are the signs of decomposition of this compound?
A3: Decomposition may be indicated by a change in color of the solution, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or the formation of unknown byproducts observed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the yield of the desired product is also a strong indicator of reagent instability.
Q4: Is this compound sensitive to moisture?
A4: Yes, like many boronic esters, this compound is sensitive to moisture.[3] Hydrolysis can occur, leading to the formation of the corresponding allenylboronic acid and pinacol. It is crucial to handle the reagent under anhydrous conditions and use dry solvents.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on temperature-related stability.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Decomposition of the ester before or during the reaction. | - Ensure the reagent has been stored properly at 2-8°C under an inert atmosphere. - For reactions requiring elevated temperatures, consider a slow ramp-up of the temperature to minimize thermal shock. - If possible, perform the reaction at the lowest effective temperature. For example, in microwave-assisted propargylation, 100°C gave a higher yield than 125°C or 150°C. - Minimize reaction time at high temperatures. Monitor the reaction closely and stop it as soon as it reaches completion. |
| Formation of multiple unknown byproducts | Thermal degradation of the this compound. | - Analyze the byproducts using GC-MS or LC-MS to identify potential decomposition pathways. Common degradation pathways for organoboron compounds at high temperatures can include protodeboronation or isomerization. - Lower the reaction temperature in increments of 10-20°C to find a balance between reaction rate and reagent stability. - Consider a different solvent that may allow for lower reaction temperatures. |
| Inconsistent reaction outcomes | Variable quality of the this compound due to improper handling or storage. | - Always use a fresh bottle of the reagent or one that has been properly stored. - Before use, it is good practice to check the purity of the ester by NMR or GC. - Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere to prevent hydrolysis. |
Data Presentation
The following table summarizes the impact of reaction temperature on the yield of a propargylation reaction using this compound under microwave irradiation. This data highlights the thermal sensitivity of the reagent.
| Entry | Temperature (°C) | Yield (%) | Observation |
| 1 | 75 | 94 | Good yield at a moderate temperature. |
| 2 | 100 | 97 | Optimal temperature for this specific reaction. |
| 3 | 125 | 81 | Decreased yield, indicating some decomposition of the reagent. |
| 4 | 150 | 84 | Lower yield, suggesting significant decomposition. |
Data adapted from a study on the propargylation of 2-naphthaldehyde.
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability of this compound
This protocol provides a general method to evaluate the stability of this compound at a specific temperature over time using NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., toluene-d8, DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with caps
-
Heating block or oil bath
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen anhydrous deuterated solvent in a glovebox or under an inert atmosphere.
-
Transfer a known volume of the stock solution into several NMR tubes.
-
Seal the NMR tubes tightly.
-
Acquire a baseline ¹H NMR spectrum of one of the tubes at room temperature (t=0).
-
Place the other NMR tubes in a heating block or oil bath set to the desired experimental temperature (e.g., 80°C, 100°C, 120°C).
-
At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove one tube from the heat, cool it to room temperature, and acquire a ¹H NMR spectrum.
-
Analyze the spectra by comparing the integration of the characteristic peaks of this compound to the integration of the internal standard. A decrease in the relative integration indicates decomposition. The appearance of new signals should also be noted as evidence of degradation products.
Protocol 2: Diels-Alder Reaction with this compound at Elevated Temperature
This protocol describes a reaction where this compound is used at a high temperature, demonstrating its stability over a typical reaction period.[2]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Anhydrous toluene
-
Pressure tube
-
Standard glassware for organic synthesis
Procedure:
-
In a pressure tube under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add freshly cracked cyclopentadiene (3.0 equivalents) to the solution.
-
Seal the pressure tube securely.
-
Heat the reaction mixture to 170°C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in reactions.
Caption: Experimental workflow for thermal stability assessment.
References
Technical Support Center: Handling the Air and Moisture Sensitivity of Allenylboronates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of allenylboronates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do allenylboronic acids and their esters differ in stability?
A1: Allenylboronate esters are significantly more stable than their corresponding allenylboronic acids. The stability of these esters is largely influenced by the diol used for protection. N-methyliminodiacetic acid (MIDA) boronates are exceptionally robust, demonstrating indefinite stability on the benchtop as crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[1][2][3][4] Pinacol esters also offer enhanced stability compared to the free acids but are generally less stable than MIDA esters.[2][5]
Q2: What is the primary degradation pathway for allenylboronates?
A2: The main route of degradation for both allenylboronic acids and their esters is hydrolysis.[2] This reaction breaks the carbon-boron bond, leading to the formation of the corresponding allene and boric acid or its derivatives. The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific protecting group on the boron atom.[2]
Q3: What are the recommended storage conditions for allenylboronates?
A3: To minimize degradation, allenylboronic acids should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Allenylboronate esters are more forgiving; however, it is still best practice to store them in a cool, dry place. MIDA boronates are exceptionally stable and can often be stored on the benchtop without special precautions.[3][4]
Q4: Can I purify allenylboronates using silica gel chromatography?
A4: The compatibility of allenylboronates with silica gel chromatography depends on the protecting group. Allenylboronic acids are generally sensitive to silica gel.[2] Pinacol esters may also be prone to degradation on silica. In contrast, MIDA boronates are notably stable on silica gel, making them amenable to this purification technique.[1][6]
Comparative Stability of Allenylboronates
The following table summarizes the qualitative stability of different classes of allenylboronates based on available literature. Direct quantitative comparisons are not extensively available.
| Allenylboronate Type | Air Stability | Moisture Stability | Silica Gel Compatibility | Storage Recommendations |
| Allenylboronic Acid | Low | Low | Not Recommended | Inert atmosphere, low temperature |
| Allenylboronate Pinacol Ester | Moderate | Moderate | Use with caution | Cool, dry place; inert atmosphere for long-term |
| Allenylboronate MIDA Ester | High | High | Compatible | Benchtop, no special precautions needed for routine use |
Troubleshooting Guides
Problem 1: Low or No Yield in a Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
Possible Cause 1: Degradation of the Allenylboronate Reagent
-
Troubleshooting Steps:
-
Verify Reagent Quality: If using an allenylboronic acid or a less stable ester like a pinacol ester, ensure it has been stored correctly under an inert atmosphere and at a low temperature.
-
Use a Highly Stable Boronate: Consider switching to an allenylboronate MIDA ester, which is significantly more resistant to degradation.[1][3][4]
-
In Situ Generation: For very sensitive allenylboronic acids, consider protocols for their in situ generation.
-
Possible Cause 2: Inactive Catalyst
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the palladium catalyst and ligands are fresh and have been stored properly, as catalyst deactivation can occur with exposure to air.
-
Optimize Catalyst System: For challenging couplings, screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[7]
-
Possible Cause 3: Inappropriate Reaction Conditions
-
Troubleshooting Steps:
-
Solvent Choice: Ensure anhydrous solvents are used, especially when working with allenylboronic acids or pinacol esters. Degas the solvent prior to use to remove dissolved oxygen.
-
Base Selection: The choice of base is critical. While a base is required for the transmetalation step, a strongly basic aqueous solution can accelerate the hydrolysis of the allenylboronate.[7] Consider using milder bases like K₃PO₄ or KF.[7][8] For MIDA boronates, a weak aqueous base is necessary to facilitate the slow release of the boronic acid for the cross-coupling to proceed.[3][4]
-
Problem 2: Presence of Allene and Boric Acid Byproducts
Possible Cause: Hydrolysis of the Allenylboronate
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: Implement rigorous anhydrous and anaerobic techniques. Dry all glassware in an oven and cool under a stream of inert gas. Use syringe techniques for transferring reagents.
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the time the allenylboronate is exposed to potentially hydrolytic conditions.
-
Protecting Group Strategy: Employ a more robust protecting group on the boron atom, such as MIDA, to prevent premature hydrolysis.[9]
-
Experimental Protocols
Protocol for a Typical Suzuki-Miyaura Coupling with an Allenylboronate Pinacol Ester
This protocol assumes a small-scale reaction and emphasizes techniques to minimize exposure to air and moisture.
-
Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at >120 °C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation:
-
In the inert-atmosphere Schlenk flask, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the ligand if required.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF, dioxane) via syringe.
-
In a separate vial, dissolve the allenylboronate pinacol ester (1.2 equiv) in the same anhydrous, degassed solvent.
-
Prepare the aqueous base solution (e.g., 2 M K₂CO₃) and degas it by bubbling inert gas through it for at least 30 minutes.
-
-
Reaction Setup:
-
To the stirred solution of the aryl halide and catalyst, add the allenylboronate solution via syringe.
-
Add the degassed aqueous base solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under a positive pressure of inert gas.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography, using a less acidic stationary phase like neutral alumina if the product is sensitive to silica gel.
Visualizing Workflows and Degradation Pathways
Degradation Pathway of an Allenylboronate
References
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Removal of Residual Copper Catalyst from Allenylboronate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from allenylboronate reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper catalyst from my allenylboronate product?
A1: Residual copper can interfere with subsequent synthetic steps, poison catalysts in downstream reactions, and lead to inaccurate analytical data (e.g., NMR, MS). For drug development applications, stringent limits on heavy metal impurities make efficient removal a regulatory necessity.
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent methods involve chelation and extraction into an aqueous phase, adsorption onto a solid support, or the use of scavenger resins. Common techniques include:
-
Aqueous washes with chelating agents like EDTA or ammonia solutions.
-
Filtration through a plug of silica gel, alumina, or Celite®.
-
Stirring with a chelating resin such as Chelex® 100 followed by filtration.
Q3: I see a persistent blue or green color in my organic layer after workup. What does this indicate?
A3: A blue or green tint in the organic layer is a strong indicator of the presence of residual copper salts.[1] This suggests that the initial copper removal procedure was incomplete.
Q4: My product is water-soluble. How can I remove the copper catalyst without significant product loss?
A4: For water-soluble products, aqueous extraction methods should be avoided. The use of solid-supported scavenger resins is the most effective strategy.[1] These resins can be stirred with the reaction mixture and then simply filtered off, minimizing product loss.
Q5: How can I confirm that the copper has been successfully removed to the desired level?
A5: While the disappearance of the characteristic blue/green color is a good qualitative indicator, quantitative analysis is necessary for confirmation, especially for pharmaceutical applications. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal impurities to parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent blue/green color in the organic layer after aqueous wash | 1. Insufficient amount of chelating agent. 2. Inefficient phase transfer of the copper complex. 3. The product itself may be chelating the copper. | 1. Perform additional washes with a fresh solution of the chelating agent. 2. Ensure vigorous mixing during extraction to maximize interfacial contact. 3. Switch to a stronger chelating agent or use a scavenger resin with a higher affinity for copper.[1] |
| Emulsion formation during liquid-liquid extraction | 1. High concentration of reagents or byproducts. 2. Similar densities of the organic and aqueous phases. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[1] 2. If the emulsion persists, consider centrifugation to force layer separation. 3. Alternatively, pass the entire mixture through a plug of Celite®. |
| Low product yield after aqueous workup | The product has some solubility in the aqueous phase. | 1. Minimize the number of aqueous washes. 2. Use brine for the final wash to "salt out" the organic product from the aqueous phase. 3. If the product is significantly water-soluble, switch to a non-aqueous workup using a scavenger resin.[1] |
| Copper detected in the final product by ICP-MS despite a colorless appearance | The concentration of residual copper is below the visual detection limit but still above the acceptable threshold. | 1. Implement a more rigorous purification method, such as using a high-affinity scavenger resin. 2. A combination of methods can be effective, for example, an initial aqueous wash followed by treatment with a scavenger resin. |
| Column chromatography fails to remove the copper catalyst | The copper species and the desired product have similar polarities and affinities for the stationary phase. | 1. Perform a preliminary purification step to remove the bulk of the copper before chromatography (e.g., an EDTA wash or treatment with a scavenger resin).[1] 2. Consider using a different stationary phase, such as alumina instead of silica gel. |
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the reported efficiencies of various copper removal techniques. Note that the efficiency can be highly dependent on the specific reaction conditions, substrates, and the nature of the copper species.
| Method | Typical Final Copper Concentration | Reported Efficiency (%) | Context of Study |
| Aqueous Wash (Ammonia/Ammonium Chloride) | < 50 ppm | >95% | General organocuprate reactions |
| Aqueous Wash (EDTA) | < 20 ppm | >99% | Click Chemistry, general organic synthesis |
| Scavenger Resin (Thiourea-based) | ~7 ppm | >99% | Sandmeyer reaction |
| Scavenger Resin (Chelex® 100) | Varies (highly effective) | 95-99% | Adsorption studies from aqueous solutions[2] |
| Filtration through Alumina | Varies | ~75% | Atom Transfer Radical Polymerization (ATRP) |
Disclaimer: The data presented is compiled from various literature sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is a general procedure for removing copper catalysts via liquid-liquid extraction using an ethylenediaminetetraacetic acid (EDTA) solution.
-
Reaction Quench: Upon completion of the reaction, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt).
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Aqueous Wash with Ammonia Solution
This method is effective for forming a water-soluble tetraamminecopper(II) complex.
-
Reaction Quench: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel and wash with an equal volume of a saturated aqueous ammonium chloride solution containing approximately 5% ammonium hydroxide.
-
Observation: The aqueous layer should turn a deep blue, indicating the formation of the [Cu(NH₃)₄]²⁺ complex.
-
Separation: Separate the organic layer.
-
Repeat: Repeat the wash until the aqueous layer remains colorless.
-
Brine Wash: Wash the organic layer with brine to remove residual ammonia and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Protocol 3: Copper Removal with a Scavenger Resin (e.g., Chelex® 100)
This protocol is particularly useful for products that are sensitive to aqueous workups or are water-soluble.
-
Resin Addition: After the reaction is complete, add the scavenger resin (e.g., Chelex® 100, typically 3-5 equivalents relative to the amount of copper catalyst) directly to the reaction mixture.
-
Stirring: Stir the resulting suspension at room temperature. The required stirring time can vary from 1 to 24 hours, depending on the specific resin and reaction conditions.
-
Monitoring: Monitor the removal of copper by observing the disappearance of color from the solution. For more sensitive applications, a small aliquot can be filtered and analyzed by TLC or a colorimetric test.
-
Filtration: Once the copper has been removed, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the copper-free product. Concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 4: Sample Preparation for ICP-MS Analysis
This protocol outlines a general procedure for preparing an organic sample for the quantification of residual copper.
-
Sample Digestion: Accurately weigh a sample of the purified allenylboronate product into a clean digestion vessel.
-
Acid Digestion: Add a sufficient volume of high-purity concentrated nitric acid (and potentially other oxidizing agents like hydrogen peroxide) to completely dissolve and digest the organic matrix. Microwave-assisted digestion is often employed for efficient and complete digestion.
-
Dilution: After digestion, carefully dilute the sample to a known final volume with deionized water. The final acid concentration should typically be around 1-2%.
-
Internal Standard: An internal standard is often added to the final solution to correct for matrix effects and instrumental drift.
-
Analysis: The prepared sample is then introduced into the ICP-MS for quantification of the copper content against a calibration curve prepared from certified copper standards.
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Logical steps for troubleshooting incomplete copper removal.
References
effect of solvent on the selectivity of allenylboronic acid pinacol ester reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving allenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stereoselectivity in the reaction of this compound with aldehydes?
A1: The stereochemical outcome of the addition of this compound to aldehydes is predominantly governed by a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The diastereoselectivity arises from the energetic preference of the aldehyde's substituent (R-group) to occupy a pseudo-equatorial position to minimize 1,3-diaxial steric interactions within this transition state. The integrity of this cyclic transition state is crucial for achieving high levels of stereocontrol.
Q2: How does the choice of solvent impact the diastereoselectivity of the reaction?
A2: The solvent plays a critical role in maintaining the rigid, organized Zimmerman-Traxler transition state required for high diastereoselectivity. Solvents are broadly categorized based on their ability to coordinate with the boron atom:
-
Non-coordinating solvents (e.g., dichloromethane, toluene, hexanes) do not significantly interact with the boron center. This allows for the formation of the highly organized, closed transition state, which typically results in high diastereoselectivity.[1]
-
Coordinating solvents (e.g., tetrahydrofuran (THF), diethyl ether) can act as Lewis bases and coordinate with the boron atom. This coordination can lead to a more flexible or "open" transition state, diminishing the steric interactions that dictate facial selectivity and resulting in poor diastereoselectivity.[1]
Q3: Can these reactions be performed without a solvent?
A3: Yes, in some cases. For instance, the propargylation of aldehydes with this compound can be efficiently conducted under microwave irradiation without any solvent. This method can lead to high yields and purity in short reaction times.
Q4: My Diels-Alder reaction with this compound shows poor stereoselectivity. Is this expected?
A4: Yes, this is not uncommon under thermal conditions. For example, the Diels-Alder reaction between this compound and cyclopentadiene in toluene proceeds with complete regioselectivity but yields a roughly 1:1 mixture of the endo and exo diastereomers, indicating a lack of significant diastereoselectivity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem: Low Diastereomeric Ratio (d.r.) in Aldehyde Addition
-
Possible Cause 1: Use of a Coordinating Solvent.
-
Troubleshooting Tip: If you are using an ethereal solvent like THF and observing low selectivity, switch to a non-coordinating solvent. Dichloromethane (CH₂Cl₂) or toluene are excellent starting points.[1] Ensure the solvent is anhydrous, as water will quench the reagents.
-
-
Possible Cause 2: Reaction Temperature is Too High.
-
Troubleshooting Tip: The stability of the Zimmerman-Traxler transition state can be temperature-dependent. Running the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity by favoring the more ordered transition state.
-
-
Possible Cause 3: Impure Reagents.
-
Troubleshooting Tip: Ensure the this compound is pure and the aldehyde has been recently distilled. Impurities can interfere with the reaction pathway. The reagent should be stored under an inert atmosphere at 2–8 °C.
-
Data Presentation
The following table summarizes the expected effect of solvent choice on the diastereoselectivity of aldehyde propargylation reactions based on the principle of the Zimmerman-Traxler transition state.
| Solvent Category | Example Solvents | Polarity Index (P') | Expected Diastereoselectivity | Rationale |
| Non-Coordinating | Hexane | 0.1 | High | Does not interfere with the boron center, promoting a rigid, highly organized Zimmerman-Traxler transition state.[1] |
| Toluene | 2.4 | High | Aromatic, non-coordinating solvent that effectively solubilizes reagents while maintaining the integrity of the transition state.[1] | |
| Dichloromethane (DCM) | 3.1 | High | A polar, non-coordinating solvent that is a common choice for achieving high selectivity in boron-mediated aldol-type reactions.[1] | |
| Coordinating | Tetrahydrofuran (THF) | 4.0 | Low to Moderate | Coordinates with the boron atom, leading to a more flexible or "open" transition state, which reduces diastereoselectivity.[1] |
Polarity Index values are relative measures of solvent polarity.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Allenylboration of an Aldehyde
This protocol is adapted for achieving high diastereoselectivity by using a non-coordinating solvent.
Materials:
-
This compound (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard flame-dried glassware for inert atmosphere techniques
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv.).
-
Dissolve the aldehyde in anhydrous dichloromethane or toluene (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve this compound (1.2 equiv.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the solution of the this compound to the cooled aldehyde solution dropwise over 20-30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude homopropargylic alcohol by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Visualizations
Caption: Zimmerman-Traxler model for allenylboration of aldehydes.
Caption: Experimental workflow for diastereoselective allenylboration.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Allenylboronic Acid Pinacol Ester and Propargyl Bromide
In the realm of synthetic chemistry, the introduction of propargyl and allenyl moieties is a cornerstone for the construction of complex molecular architectures found in natural products and pharmaceuticals. Allenylboronic acid pinacol ester and propargyl bromide represent two of the most common reagents for achieving these transformations, yet their reactivity profiles, substrate scope, and selectivity differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in reagent selection for their specific synthetic challenges.
Core Reactivity Profiles
This compound is an organoboron reagent primarily used for the nucleophilic addition of an allenyl group to electrophiles, such as aldehydes, ketones, and imines. These reactions are often catalyzed by Lewis acids or transition metals and are valued for their potential to proceed with high regio- and stereoselectivity, affording chiral homopropargylic alcohols or amines.
Propargyl bromide, on the other hand, is a classic electrophilic alkylating agent. Its reactivity is dominated by the presence of a good leaving group (bromide) at a propargylic position, making it highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. While versatile, reactions with propargyl bromide can be complicated by competing SN2' reactions, leading to the formation of allenic side products.
Comparative Performance Data
The following tables summarize the performance of this compound and propargyl bromide in the synthesis of homopropargylic alcohols and amines, two common applications for these reagents.
Table 1: Synthesis of Homopropargylic Alcohols from Aldehydes
| Entry | Reagent | Aldehyde | Catalyst/Promoter | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Benzaldehyde | BF3·OEt2 | CH2Cl2 | 2 | -78 | 95 | |
| 2 | This compound | Cyclohexanecarboxaldehyde | Sc(OTf)3 (10 mol%) | CH2Cl2 | 12 | -78 | 88 | |
| 3 | Propargyl bromide | Benzaldehyde | Zn | THF | 1 | 25 | 85 | |
| 4 | Propargyl bromide | Cyclohexanecarboxaldehyde | In | H2O | 0.5 | 25 | 92 |
Analysis: this compound often requires stoichiometric or catalytic Lewis acids and low temperatures to achieve high yields of the desired homopropargylic alcohol. In contrast, Barbier-type reactions with propargyl bromide and metals like zinc or indium can proceed rapidly at room temperature, even in aqueous media, offering a more environmentally benign option. However, the organometallic intermediates in the latter case can be less selective.
Table 2: Synthesis of Homopropargylic Amines
| Entry | Reagent | Nucleophile/Substrate | Catalyst/Promoter | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | N-Benzhydrylidenemethanamine | CuCl (5 mol%), (R)-Tol-BINAP (5.5 mol%) | THF | 24 | 0 | 94 (90% ee) | |
| 2 | Propargyl bromide | Aniline | K2CO3 | Acetonitrile | 12 | 80 | 75 | |
| 3 | Propargyl bromide | Aniline | None | H2O | 2 | 100 | 82 |
Analysis: For the synthesis of chiral amines, this compound, in conjunction with chiral copper catalysts, provides excellent enantioselectivity and high yields. Direct alkylation of amines with propargyl bromide is a more straightforward approach but typically requires a base and elevated temperatures, and often results in mixtures of mono- and di-alkylated products. Catalyst-free methods in water have been developed to improve the sustainability of this transformation.
Key Mechanistic Differences
The divergent reactivity of these two reagents stems from their fundamentally different reaction mechanisms. The reaction of this compound proceeds through a six-membered cyclic transition state, which accounts for the high regioselectivity observed. In contrast, propargyl bromide's reactivity is dictated by the competition between SN2 and SN2' pathways.
Caption: Reaction pathways for this compound and propargyl bromide.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Allenylation of Benzaldehyde with this compound
-
To a stirred solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous CH2Cl2 (5 mL) at -78 °C under an argon atmosphere, boron trifluoride diethyl etherate (BF3·OEt2, 0.14 mL, 1.1 mmol) was added dropwise.
-
The mixture was stirred for 15 minutes, after which a solution of this compound (214 mg, 1.1 mmol) in CH2Cl2 (2 mL) was added dropwise.
-
The reaction was stirred at -78 °C for 2 hours, then quenched by the addition of saturated aqueous NaHCO3 solution (10 mL).
-
The mixture was allowed to warm to room temperature, and the organic layer was separated. The aqueous layer was extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (silica gel, hexane/ethyl acetate = 10:1) to afford the corresponding homopropargylic alcohol.
Caption: Experimental workflow for the synthesis of a homopropargylic alcohol.
Protocol 2: Propargylation of Aniline with Propargyl Bromide
-
In a round-bottom flask, aniline (93 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and acetonitrile (10 mL) were combined.
-
Propargyl bromide (80% solution in toluene, 0.17 mL, 1.5 mmol) was added to the suspension.
-
The reaction mixture was heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between water (10 mL) and ethyl acetate (10 mL).
-
The aqueous layer was extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product was purified by flash column chromatography (silica gel, hexane/ethyl acetate = 20:1) to yield N-propargylaniline.
Conclusion
The choice between this compound and propargyl bromide is dictated by the specific goals of the synthesis. For transformations demanding high stereocontrol and regioselectivity, particularly in the construction of chiral centers, this compound is the superior reagent, albeit requiring more specialized conditions. For straightforward nucleophilic propargylations where racemization or minor allenic impurities are not a primary concern, propargyl bromide offers a more direct, atom-economical, and often more facile alternative. Researchers should consider the desired product structure, required purity, and available resources when selecting between these two valuable synthetic tools.
A Comparative Guide to NMR Spectroscopic Analysis of Diels-Alder Cycloadducts
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, produces cycloadducts with distinct stereochemistry that profoundly influences their biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of these adducts, particularly for differentiating between endo and exo diastereomers. This guide provides a comparative analysis of NMR spectroscopic techniques for the characterization of Diels-Alder cycloadducts, supported by experimental data and detailed protocols.
Distinguishing Stereoisomers: The Diagnostic Power of ¹H and ¹³C NMR
The stereochemical outcome of a Diels-Alder reaction is typically governed by the Alder-endo rule, which predicts the preferential formation of the endo isomer under kinetic control. However, the exo isomer is often thermodynamically more stable.[1][2] NMR spectroscopy provides a robust method to distinguish between these isomers by analyzing key parameters such as chemical shifts (δ) and coupling constants (J).
Chemical Shift Analysis
The spatial arrangement of substituents in endo and exo cycloadducts leads to characteristic differences in the chemical shifts of specific protons and carbons. In many norbornene systems, for instance, the protons of the substituent on the dienophile in the endo isomer are shielded by the π-system of the double bond, resulting in an upfield shift compared to the corresponding protons in the exo isomer. Conversely, the olefinic protons of the norbornene scaffold often experience greater deshielding in the endo adduct.[3]
A notable example is the reaction between cyclopentadiene and maleic anhydride. The ¹H-NMR spectra of the resulting endo and exo adducts show distinct differences in the chemical shifts of the protons adjacent to the anhydride group.[3]
Coupling Constant Analysis
The dihedral angle between vicinal protons, as described by the Karplus equation, directly influences the magnitude of their coupling constant (³J). The rigid bicyclic framework of many Diels-Alder adducts results in significantly different dihedral angles for corresponding protons in the endo and exo isomers.[1] This difference in coupling constants provides a powerful diagnostic tool for stereochemical assignment. For example, in the adduct of furan and N-phenylmaleimide, the coupling pattern of the C-5/C-6 protons is a singlet for the exo isomer and a coupled signal for the endo isomer.[1]
Comparative NMR Data of Diels-Alder Cycloadducts
The following tables summarize typical ¹H and ¹³C NMR data for common Diels-Alder cycloadducts, highlighting the key differences between endo and exo isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Select Diels-Alder Cycloadducts
| Cycloadduct | Isomer | Hα (Bridgehead) | Hβ (Olefinic) | Hγ (Substituent) | Reference |
| Cyclopentadiene + Maleic Anhydride in CDCl₃ | endo | ~3.45 | ~6.30 | ~3.57 (dd) | [4] |
| exo | ~2.80 | ~6.50 | ~3.50 (t) | [4] | |
| Furan + N-Phenylmaleimide in CDCl₃ | endo | - | - | 3.8 (coupled) | [1] |
| exo | - | - | 3.0 (singlet) | [1] | |
| Anthracene + Maleimide in CDCl₃ | - | ~4.9 | - | ~3.1 | [5][6] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Select Diels-Alder Cycloadducts
| Cycloadduct | Isomer | C=O (Carbonyl) | C=C (Olefinic) | C-bridgehead | C-substituent | Reference |
| Cyclopentadiene + Maleic Anhydride in CDCl₃ | endo | ~171.3 | ~135.5 | ~46.1 | ~52.7 | [4] |
| Furan + N-Phenylmaleimide in CDCl₃ | endo | 173.9 | 134.6 | 45.9 | 79.8 | [1] |
| exo | 175.3 | 136.7 | 47.5 | 81.4 | [1] | |
| Anthracene + Maleimide in CDCl₃ | - | ~177 | - | ~47 | ~36 | [5][6] |
Advanced NMR Techniques for Unambiguous Assignment
While ¹H and ¹³C NMR are foundational, complex structures or inseparable mixtures may require more advanced 2D NMR techniques for definitive characterization.[2]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of complex spin systems.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the carbon skeleton.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For Diels-Alder adducts, NOE correlations between protons on the diene-derived and dienophile-derived portions of the molecule can unequivocally confirm the stereochemistry.[3][8]
Experimental Protocols
A generalized workflow for the NMR analysis of Diels-Alder cycloadducts is presented below.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve approximately 5-20 mg of the purified cycloadduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[6][9]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that does not overlap with sample signals.[9]
-
Filtration: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (typically 400 MHz or higher) for optimal signal dispersion.[3]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[3]
-
2D NMR: If required, perform COSY, HSQC, HMBC, and NOESY experiments. The specific parameters for these experiments should be optimized based on the sample and the spectrometer.[3]
Data Processing
-
Software: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).[3]
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3][6]
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.[3]
-
Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure and stereochemistry of the cycloadduct.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical steps involved in the NMR analysis of Diels-Alder cycloadducts.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Logic for endo vs. exo determination.
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. odinity.com [odinity.com]
- 5. (1) H and (13) C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ekwan.github.io [ekwan.github.io]
A Comparative Guide to the Characterization of Homopropargylic Alcohols: Mass Spectrometry vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate structural elucidation of synthetic intermediates is a critical step in the discovery pipeline. Homopropargylic alcohols, valuable building blocks in organic synthesis, require robust analytical methods to confirm their identity and purity. This guide provides a comprehensive comparison of mass spectrometry (MS) with other common analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the characterization of homopropargylic alcohol products. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For homopropargylic alcohols, electron ionization (EI) is a common ionization method that induces characteristic fragmentation pathways.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most prevalent fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This results in the formation of a resonance-stabilized oxonium ion. The mass of the largest substituent attached to the carbinol carbon is often lost.[1][2]
-
Dehydration: The elimination of a water molecule (loss of 18 Da) from the molecular ion is another common fragmentation route for alcohols.[1][2]
-
Propargylic Cleavage: Cleavage of the bond beta to the triple bond can also occur, leading to the formation of a stable propargyl cation.
These fragmentation patterns provide a fingerprint for the structure of the homopropargylic alcohol.
Alternative Analytical Techniques
While mass spectrometry is invaluable, a comprehensive characterization often involves complementary techniques like NMR and FTIR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[3]
-
¹H NMR: Offers information on the chemical environment of protons, their connectivity (through spin-spin coupling), and their relative numbers (through integration). Key signals for homopropargylic alcohols include the acetylenic proton (C≡C-H), the proton on the hydroxyl-bearing carbon (CH-OH), and the hydroxyl proton (OH).[4][5][6]
-
¹³C NMR: Provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne typically appear in a distinct region of the spectrum.[7][8][9][10][11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[3][12] For homopropargylic alcohols, characteristic vibrational bands include:
-
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.[4][13][14][15]
-
C≡C-H stretch (terminal alkynes): A sharp, often weak band around 3300 cm⁻¹.[3][13]
-
C≡C stretch: A weak to medium band in the 2100-2260 cm⁻¹ region.[3][13]
-
C-O stretch: A strong band in the 1050-1260 cm⁻¹ region.[4][14]
-
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition (with high-resolution MS). | High sensitivity, small sample requirement, can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis. | Isomers can be difficult to distinguish without tandem MS, fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), stereochemistry. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, more expensive instrumentation. |
| Fourier-Transform Infrared (FTIR) | Presence of functional groups. | Fast, simple to operate, non-destructive, relatively inexpensive. | Provides limited structural information, not suitable for complex mixture analysis without separation. |
Experimental Data
Mass Spectrometry Fragmentation Data
The following table summarizes the key mass spectral fragments observed for representative homopropargylic alcohols under electron ionization.
| Compound | Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| Propargyl alcohol | 56 | 55 ([M-H]⁺), 39 ([C₃H₃]⁺), 29 ([CHO]⁺)[16] | |
| But-3-yn-1-ol | 70 | 69 ([M-H]⁺), 57 ([M-CH₃]⁺), 41 ([C₃H₅]⁺), 31 ([CH₂OH]⁺) | |
| 1-Ethynylcyclohexanol | 124 | 109 ([M-CH₃]⁺), 95 ([M-C₂H₅]⁺), 81 ([C₆H₉]⁺, base peak)[17][18] | |
| 1-Phenylprop-2-yn-1-ol | 132 | 131 ([M-H]⁺), 105 ([M-C₂H₃]⁺, loss of acetylene), 77 ([C₆H₅]⁺)[19][20][21] |
Spectroscopic Data Comparison
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| Homopropargylic Alcohol | ~2.5 (t, 1H, C≡C-H), ~4.3-4.8 (m, 1H, CH-OH), ~1.5-2.5 (br s, 1H, OH), other alkyl/aryl protons | ~80-90 (alkynyl C), ~70-80 (alkynyl CH), ~50-70 (carbinol CH), other alkyl/aryl carbons | ~3300 (sharp, C≡C-H), ~3300-3500 (broad, O-H), ~2100-2150 (weak, C≡C), ~1050-1150 (strong, C-O) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To separate and identify volatile homopropargylic alcohols and analyze their fragmentation patterns.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve the homopropargylic alcohol product in a volatile organic solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To analyze less volatile or thermally labile homopropargylic alcohols.
Instrumentation: High-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve the homopropargylic alcohol product in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To obtain detailed structural information.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the homopropargylic alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30° pulse, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 512 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present.
Procedure:
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr). For solid samples, a KBr pellet can be prepared or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Visualization of Workflows
Caption: A typical workflow for the characterization of homopropargylic alcohols using mass spectrometry.
Caption: A decision-making diagram for selecting the appropriate analytical technique for homopropargylic alcohol characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. compoundchem.com [compoundchem.com]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. compoundchem.com [compoundchem.com]
- 12. azooptics.com [azooptics.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 19. (1R)-1-phenylprop-2-yn-1-ol | C9H8O | CID 6993954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 21. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Lewis and Brønsted Acids in Allenylboronic Acid Pinacol Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of allenylboronic acid pinacol ester to carbonyls and imines is a potent transformation in organic synthesis, providing access to valuable homopropargylic alcohols and amines. The efficiency and stereoselectivity of these reactions are often significantly enhanced by the presence of an acid catalyst. This guide provides a comparative overview of common Lewis and Brønsted acids used to promote these reactions, supported by experimental data from direct and analogous systems, detailed experimental protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Performance Comparison of Acid Catalysts
| Catalyst Type | Catalyst | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| Lewis Acid | None | Benzaldehyde | Allylboronic acid pinacol ester | 0 | - | Analogous reaction data.[1] |
| AlCl₃ | Benzaldehyde | Allylboronic acid pinacol ester | 88 | - | Analogous reaction data.[1] | |
| Sc(OTf)₃ | Benzaldehyde | Allylboronic acid pinacol ester | 80 | - | Analogous reaction data.[1] | |
| TiCl₄ | Benzaldehyde | Allylboronic acid pinacol ester | 63 | - | Analogous reaction data.[1] | |
| BF₃·OEt₂ | Benzaldehyde | Allylboronic acid pinacol ester | 56 | - | Analogous reaction data.[1] | |
| SnCl₄ | Benzaldehyde | Allylboronic acid pinacol ester | 30 | - | Analogous reaction data.[1] | |
| Brønsted Acid | (R)-TRIP-PA | Benzaldehyde | This compound | 94 | 92 | Direct reaction data.[2] |
| (R)-TRIP-PA | 4-Nitrobenzaldehyde | This compound | 95 | 95 | Direct reaction data.[2] | |
| (R)-TRIP-PA | 2-Naphthaldehyde | This compound | 96 | 93 | Direct reaction data.[2] | |
| 3,3'-Br₂-BINOL | Acetophenone | This compound | 85 | 92 (er 96:4) | Reaction with a ketone.[3] |
From the analogous data, it is evident that Aluminum chloride (AlCl₃) and Scandium triflate (Sc(OTf)₃) are highly effective promoters of the reaction, affording high yields.[1] Titanium tetrachloride (TiCl₄) and Boron trifluoride etherate (BF₃·OEt₂) also demonstrate significant catalytic activity, while Tin tetrachloride (SnCl₄) is a less effective catalyst under these conditions.[1] For enantioselective transformations, chiral Brønsted acids, such as (R)-TRIP-PA and substituted BINOL derivatives, have proven to be exceptionally effective, providing high yields and excellent enantioselectivities in the propargylation of both aldehydes and ketones.[2][3]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Addition to an Aldehyde
This protocol is a general representation based on common practices for Lewis acid-catalyzed reactions.
Materials:
-
Aldehyde
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid (e.g., AlCl₃, Sc(OTf)₃, TiCl₄, BF₃·OEt₂)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 equiv) and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid (0.1 - 1.1 equiv) to the cooled solution.
-
Slowly add a solution of this compound (1.1 - 1.5 equiv) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Chiral Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes
This protocol is adapted from a published procedure for the enantioselective propargylation of aldehydes.[2]
Materials:
-
(R)-TRIP-PA catalyst (10-20 mol%)
-
Freshly distilled aldehyde (0.20 mmol)
-
This compound (0.30 mmol)
-
Anhydrous toluene (1.5 mL)
-
4Å Molecular sieves (100 mg)
-
Standard glassware for anhydrous reactions (screw-cap reaction tube)
-
Inert atmosphere (Argon)
Procedure:
-
A screw-cap reaction tube containing a stir bar and 4Å molecular sieves is evacuated, flame-dried, and back-filled with argon.
-
Charge the tube with the (R)-TRIP-PA catalyst.
-
Add anhydrous toluene and the freshly distilled aldehyde to the reaction tube.
-
Cool the reaction mixture to -20 °C.
-
Slowly add the this compound over 30 seconds.
-
Stir the mixture for 96 hours at -20 °C.
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography (hexanes:EtOAc = 9:1) to afford the chiral homopropargylic alcohol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Caption: Lewis acid activation of an aldehyde for reaction.
Caption: Typical laboratory procedure for the reaction.
References
A Comparative Kinetic Analysis of Allenylboronic Acid Pinacol Ester in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic chemistry for the formation of six-membered rings, has seen continuous innovation in its dienophile components. Among these, allenylboronic acid pinacol ester has emerged as a versatile building block, offering a unique entry to synthetically valuable boron-substituted cycloaddition products. Understanding the kinetics of its reactions is paramount for optimizing reaction conditions and for the rational design of synthetic routes in drug development.
This guide provides a comparative kinetic analysis of the Diels-Alder reaction between cyclopentadiene and this compound, benchmarked against other common dienophiles: vinylboronic acid pinacol ester, methyl acrylate, and methyl 2,3-butadienoate. The data presented herein is based on theoretical calculations from a comprehensive Density Functional Theory (DFT) study, which provides valuable insights into the relative reactivities and reaction mechanisms.[1][2]
Comparative Kinetic Data: Diels-Alder Reaction with Cyclopentadiene
The following table summarizes the calculated activation energies (ΔG‡) for the Diels-Alder reaction of cyclopentadiene with this compound and alternative dienophiles. A lower activation energy corresponds to a faster reaction rate. The data is derived from computational studies and provides a quantitative basis for comparing the reactivity of these dienophiles.[1][2]
| Dienophile | Diene | Reaction Pathway | Calculated Activation Energy (ΔG‡) in kcal/mol (in Toluene) | Reference |
| This compound | Cyclopentadiene | endo Addition | 33.5 | |
| This compound | Cyclopentadiene | exo Addition | 33.5 | |
| Vinylboronic Acid Pinacol Ester | Cyclopentadiene | endo Addition | 30.2 | |
| Vinylboronic Acid Pinacol Ester | Cyclopentadiene | exo Addition | 31.9 | |
| Methyl Acrylate | Cyclopentadiene | endo Addition | 24.3 | |
| Methyl Acrylate | Cyclopentadiene | exo Addition | 25.8 | |
| Methyl 2,3-butadienoate | Cyclopentadiene | endo Addition | 30.5 | |
| Methyl 2,3-butadienoate | Cyclopentadiene | exo Addition | 30.4 |
Key Insights from the Data:
-
Reactivity Hierarchy: The calculated activation energies suggest that methyl acrylate is the most reactive dienophile in this set, followed by vinylboronic acid pinacol ester, methyl 2,3-butadienoate, and finally this compound, which is the least reactive.
-
Allenyl vs. Vinyl Boronates: The vinylboronic acid pinacol ester exhibits a lower activation barrier compared to its allenyl counterpart, indicating a faster reaction rate. This difference in reactivity is attributed to the higher distortion energy required for the allene to achieve the transition state geometry.[1][2]
-
Stereoselectivity: For this compound, the endo and exo pathways have identical calculated activation energies, suggesting a lack of significant diastereoselectivity under thermal conditions, which is consistent with experimental observations of a 1:1 endo/exo ratio.[3] In contrast, for vinylboronic acid pinacol ester and methyl acrylate, the endo pathway is favored with a lower activation energy.
Reaction Mechanism and Theoretical Framework
The Diels-Alder reaction of this compound with cyclopentadiene is understood to proceed through a concerted [4+2] cycloaddition mechanism.[3] Computational studies have shown this concerted pathway to be more favorable than a stepwise radical mechanism.[3] The regioselectivity of the reaction, with the diene adding to the double bond proximal to the boron group, is driven by favorable orbital interactions.
The distortion/interaction-activation strain model provides a rationale for the observed reactivity trends. While electronic effects arising from orbital overlap influence the regioselectivity and the relative reactivity of boronic versus carboxylic esters, the lower reactivity of allenes compared to vinyl compounds is primarily due to the greater geometric distortion required for the allene moiety to participate in the cycloaddition.[1][2]
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Protocols
While specific experimental kinetic data for the Diels-Alder reaction of this compound is not extensively published, a detailed protocol for its kinetic analysis can be constructed based on established methodologies for monitoring similar cycloaddition reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for in-situ monitoring of reaction kinetics.
Protocol 1: Kinetic Analysis of the Diels-Alder Reaction by ¹H NMR Spectroscopy
Objective: To determine the rate constant of the Diels-Alder reaction between this compound and cyclopentadiene by monitoring the change in concentration of reactants and products over time.
Materials:
-
This compound
-
Cyclopentadiene, freshly cracked from dicyclopentadiene
-
Toluene-d8 (deuterated solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)
-
NMR tubes with screw caps
-
Constant temperature oil bath or NMR spectrometer with variable temperature control
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh this compound and the internal standard into a vial.
-
Add a precise volume of toluene-d8 to dissolve the solids.
-
In a separate vial, prepare a stock solution of freshly cracked cyclopentadiene in toluene-d8.
-
-
Reaction Initiation:
-
Transfer a known volume of the this compound/internal standard solution to an NMR tube.
-
Equilibrate the NMR tube to the desired reaction temperature (e.g., 170 °C, as used in synthetic procedures) in the NMR spectrometer or a pre-heated oil bath.
-
Inject a precise volume of the cyclopentadiene stock solution into the NMR tube, cap it tightly, and quickly invert to mix. This marks time zero (t=0).
-
-
Data Acquisition:
-
Immediately acquire the first ¹H NMR spectrum.
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; for slower reactions, spectra might be taken every 30-60 minutes, while faster reactions may require acquisition every 5-10 minutes.
-
-
Data Analysis:
-
Process all spectra uniformly (phasing and baseline correction).
-
Integrate a characteristic, well-resolved peak for the this compound (reactant), the cycloadduct (product), and the internal standard.
-
Normalize the integrals of the reactant and product peaks to the integral of the internal standard in each spectrum to account for any variations in spectrometer performance.
-
Calculate the concentration of the reactant and product at each time point based on the initial concentrations and the normalized integral values.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).
-
Caption: Experimental workflow for NMR kinetic analysis.
Conclusion
The kinetic analysis of the Diels-Alder reaction of this compound reveals it to be a less reactive dienophile compared to its vinyl boronate counterpart and standard electron-deficient alkenes like methyl acrylate. This is primarily attributed to the energetic penalty of distorting the allene framework in the transition state. Despite its lower reactivity, the predictable regioselectivity and the synthetic utility of the resulting boron-containing cycloadducts make it a valuable tool in organic synthesis. The provided theoretical data and experimental protocol offer a framework for researchers to further investigate and apply these reactions in the development of novel chemical entities.
References
A Computational Showdown: Transition State Models for Allenylboronate Additions to Aldehydes
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of stereoselective synthesis is paramount. The addition of allenylboronates to aldehydes, a powerful method for constructing chiral homopropargylic alcohols, is a case in point. The stereochemical outcome of this reaction is dictated by the subtle energetics of its transition state. This guide provides a comparative analysis of computationally modeled transition states, offering insights into the factors governing stereoselectivity, supported by data from leading theoretical studies.
The stereoselectivity of allenylboronate additions to aldehydes is generally rationalized by a closed, six-membered, chair-like transition state, akin to the well-known Zimmerman-Traxler model for aldol reactions. Within this framework, several competing models have been proposed and interrogated using Density Functional Theory (DFT), revealing a delicate balance of steric and electronic interactions that ultimately determines the product's stereochemistry.
Comparative Analysis of Transition State Energetics
Computational studies, primarily from the Houk and Goodman research groups, have focused on the chiral Brønsted acid-catalyzed variant of the reaction, which provides a robust platform for dissecting the key interactions. Two principal transition state (TS) models have emerged, differing in the point of interaction between the catalyst and the allenylboronate. These are often termed the "axial" and "equatorial" models, referring to the orientation of the boronate oxygen atom that engages in hydrogen bonding with the phosphoric acid catalyst.[1]
The work by Wang et al. provides a direct computational comparison of these models for the propargylation of benzaldehyde using an allenylboronic acid pinacol ester, catalyzed by a bulky BINOL-derived phosphoric acid.[1] Their findings indicate a preference for the "axial" model proposed by Goodman and co-workers.[1][2]
| Transition State Model | Catalyst Interaction Site | Relative Gibbs Free Energy (ΔΔG‡) in kcal/mol | Predicted Major Enantiomer | Reference |
| Goodman "Axial" Model | Pseudo-axial boronate oxygen | 0.0 | (R) | Wang et al.[1] |
| Houk "Equatorial" Model | Pseudo-equatorial boronate oxygen | +1.7 | (S) | Wang et al.[1] |
Table 1: Comparison of calculated relative Gibbs free energies for the major transition states leading to the (R) and (S) products in the phosphoric acid-catalyzed addition of allenylboronate to benzaldehyde. Energies are calculated at the B3LYP-D3/6-31G(d) level of theory.[1]
The data clearly shows that the transition state involving hydrogen bonding to the pseudo-axial oxygen of the boronate is lower in energy by 1.7 kcal/mol.[1] This energy difference corresponds to a high predicted enantioselectivity, which aligns well with experimental observations. The preference for the axial model is attributed to a more favorable network of interactions, including a key hydrogen bond between the catalyst's hydroxyl group and the boronate, and a stabilizing interaction between the phosphoryl oxygen and the aldehyde's formyl hydrogen.[2] The higher energy of the equatorial model transition state arises from increased steric repulsion and catalyst distortion.[1]
Experimental and Computational Protocols
Computational Methodology (Wang et al., 2013)
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP with Grimme's D3 dispersion correction (B3LYP-D3)
-
Basis Set: 6-31G(d) for all atoms
-
Solvation Model: SMD (Solvation Model based on Density) with toluene as the solvent.
-
Procedure: Gas-phase geometries were optimized, and frequencies were calculated at the B3LYP-D3/6-31G(d) level to confirm them as transition states (one imaginary frequency). Single-point energy calculations were then performed using the SMD solvation model to obtain solution-phase free energies.[1]
Computational Methodology (Goodman et al., 2012)
-
Software: Jaguar 7.6
-
Method: Density Functional Theory (DFT) and QM/MM hybrid calculations.
-
Functional: B3LYP
-
Basis Set: 6-31G** for geometry optimizations.
-
Procedure: The study involved a thorough conformational search to locate the lowest energy transition structures. The model emphasizes a hydrogen bond from the catalyst's hydroxyl group to the pseudo-axial oxygen of the boronate and a stabilizing interaction from the phosphoryl oxygen to the aldehyde's formyl hydrogen.[2]
Visualization of Key Transition States
The following diagrams, generated using the DOT language, illustrate the competing transition state models. They highlight the key atomic interactions that govern the stereochemical outcome of the allenylboronate addition.
Caption: General reaction pathway for allenylboronate addition.
Caption: Comparison of axial vs. equatorial catalyst interaction.
Conclusion
The computational comparison of transition states for allenylboronate additions provides invaluable insights for predicting and controlling stereoselectivity. DFT calculations consistently indicate that the reaction proceeds through a highly organized, chair-like transition state. In catalyzed reactions, the specific mode of catalyst-substrate interaction is critical. The energetic preference for the "axial" transition state model, as supported by calculations from multiple research groups, offers a robust framework for rationalizing the high enantioselectivity observed experimentally. This detailed understanding empowers chemists to design more effective catalysts and select optimal reaction conditions to achieve desired stereochemical outcomes in the synthesis of complex molecules.
References
A Comparative Guide to Validating Byproduct Structures in Allenylboronic Acid Pinacol Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for validating the structure of byproducts generated from reactions involving allenylboronic acid pinacol ester. Understanding and definitively identifying byproducts is crucial for reaction optimization, impurity profiling in drug development, and ensuring the synthesis of well-defined molecular architectures. We present experimental data and detailed protocols for the primary analytical methods used in this context: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Common Reactions and Potential Byproducts
Allenylboronic acid pinacol esters are versatile reagents, primarily used in propargylation and Diels-Alder reactions. While these reactions are often highly selective, the formation of byproducts can occur.
1. Propargylation of Carbonyls and Imines: The desired product is a homopropargylic alcohol or amine. A common byproduct results from the hydrolysis of the this compound to allenylboronic acid, which may be less reactive or lead to undesired side reactions.
2. Diels-Alder Cycloaddition: These reactions are typically highly regioselective.[1] For instance, in the reaction with an unsymmetrical diene like cyclopentadiene, the major product results from the cycloaddition at the double bond proximal to the boronate group. The primary byproduct would be the regioisomer formed from the cycloaddition at the distal double bond.[1]
Comparative Analysis of Validation Techniques
The definitive identification of byproducts requires a combination of spectroscopic and analytical techniques. Below is a comparison of the most effective methods.
| Technique | Advantages | Disadvantages | Best Suited For |
| NMR Spectroscopy | - Provides detailed structural information (connectivity, stereochemistry).- Inherently quantitative for determining byproduct ratios.[2]- Non-destructive. | - Lower sensitivity compared to MS.[3] | - Elucidating the precise chemical structure of isolable byproducts.- Quantifying the ratio of product to byproduct in a reaction mixture. |
| Mass Spectrometry | - High sensitivity for detecting trace byproducts.- Provides accurate molecular weight information. | - Can be complicated by in-source reactions like hydrolysis or the formation of boroxines (cyclic anhydrides of boronic acids).[4]- Fragmentation patterns can be complex to interpret for structural isomers. | - Detecting the presence of low-level byproducts.- Confirming the molecular formula of byproducts. |
| X-ray Crystallography | - Provides unambiguous, definitive proof of structure and stereochemistry. | - Requires a single, high-quality crystal of the byproduct, which can be challenging to obtain. | - Absolute structure determination of crystalline byproducts. |
Data Presentation
Table 1: NMR Data Comparison for Diels-Alder Adducts of this compound with Cyclopentadiene
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | ¹¹B NMR Signal (δ, ppm) |
| Major Adduct (Proximal) | Vinyl H, Olefinic CH₂, Aliphatic CH | Vinyl C, Olefinic CH₂, Aliphatic CH, C-B | ~30 (trigonal boronate ester) |
| Byproduct (Distal Regioisomer) | Distinct vinyl and aliphatic signals compared to the major adduct. | Different chemical shifts for vinyl and aliphatic carbons due to altered substitution pattern. | ~30 (trigonal boronate ester) |
Table 2: Mass Spectrometry Data for this compound and its Hydrolysis Byproduct
| Compound | Ionization Mode | Expected m/z | Notes |
| This compound | ESI+ | [M+H]⁺, [M+Na]⁺ | M = Molecular Weight |
| Allenylboronic Acid (Hydrolysis Byproduct) | ESI- | [M-H]⁻ | May form boroxine trimers, leading to more complex spectra. |
| Homopropargylic Alcohol Product | ESI+ | [M+H]⁺, [M+Na]⁺ | M = Molecular Weight of the final alcohol product. |
Experimental Protocols
Protocol 1: NMR Spectroscopy Analysis of a Reaction Mixture
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[5]
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the product and suspected byproducts to determine their relative ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
DEPTQ or similar experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.[6]
-
-
¹¹B NMR Acquisition:
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified byproduct in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water).[9]
-
To enhance ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.[10]
-
The final concentration should be in the low µg/mL range.[9]
-
-
Instrumentation and Analysis:
-
Inject the sample into the ESI-MS system.
-
Acquire spectra in both positive and negative ion modes to detect all potential species.
-
Analyze the resulting spectra for the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) of the expected product and potential byproducts.
-
For further structural information, perform tandem MS (MS/MS) on the parent ions to analyze their fragmentation patterns.
-
Protocol 3: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Isolate the byproduct of interest using chromatography (e.g., column chromatography, preparative HPLC).
-
Grow single crystals of the purified byproduct. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
-
Data Collection and Structure Solution:
-
Mount a suitable single crystal on the diffractometer.
-
Collect the diffraction data by irradiating the crystal with monochromatic X-rays.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise bond lengths, angles, and stereochemistry.
-
Mandatory Visualization
Caption: Workflow for reaction and byproduct structure validation.
Caption: Logical workflow for byproduct identification and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Allenyl-Bdan via Cu(I)-Catalyzed Borylation of Propargyl gem-Dichlorides [organic-chemistry.org]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different boronic ester protecting groups for allenylboranes
For Researchers, Scientists, and Drug Development Professionals
Allenylboranes are highly versatile reagents in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the introduction of the propargyl moiety, a key structural motif in many natural products and pharmaceuticals. The inherent reactivity and potential instability of the boronic acid functionality necessitate the use of protecting groups, most commonly as boronic esters. The choice of the diol or other protecting moiety significantly impacts the stability, handling, and reactivity of the resulting allenylborane. This guide provides a detailed comparison of common boronic ester protecting groups for allenylboranes, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Performance Comparison of Allenylborane Protecting Groups
The stability and reactivity of allenylboranes are critically dependent on the nature of the boronic ester. While allenylboronic acids are susceptible to degradation, their ester derivatives offer enhanced stability.[1] Allenylboronate esters, particularly those derived from sterically hindered diols like pinacol or those forming a tetracoordinate boron center like N-methyliminodiacetic acid (MIDA), exhibit significantly improved stability compared to the free boronic acids.[1] MIDA boronates are exceptionally stable, existing as air-stable solids that can be stored for extended periods without decomposition.[1][2]
The following table summarizes the performance of allenylboranes equipped with different protecting groups in the context of stability and their application in propargylation reactions with aldehydes, a benchmark transformation for these reagents.
| Protecting Group | Structure | Stability | Typical Yields (Propargylation) | Stereoselectivity (ee/dr) | Key Features & Limitations |
| Pinacol | B(pin) | Moderate to good; stable to chromatography.[2] | High (often >80%)[3][4] | Good to excellent, often catalyst-controlled (up to >99% ee).[3] | Most commonly used; commercially available starting materials; versatile reactivity.[5] Can be sensitive to silica gel under certain conditions.[1] |
| N-Methyliminodiacetic acid (MIDA) | B(MIDA) | Excellent; benchtop stable solid; stable to chromatography.[1][2][6] | High (deprotection often required prior to reaction) | High (after deprotection) | Exceptional stability allows for multi-step synthesis with the boronate in place.[6][7][8] Deprotection step is necessary to unmask the reactive boronic acid. |
| Diethanolamine | B(dea) | Good; air- and moisture-stable solid.[9] | Not widely reported for allenylboranes | Not widely reported for allenylboranes | Can be purified by precipitation and deprotected under mild acidic conditions.[9] Decomposes on silica gel.[9] |
| Catechol | B(cat) | Unstable on silica gel.[2] | Not widely reported for allenylboranes | Not widely reported for allenylboranes | Less common for allenylboranes due to instability. |
Logical Workflow: From Stability to Reactivity
The choice of a protecting group for an allenylborane dictates its handling, purification, and subsequent reactivity. The following diagram illustrates the relationship between the protecting group and the synthetic utility of the allenylborane.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of allenylboranes. Below are representative protocols for the synthesis of pinacol and MIDA-protected allenylboranes.
Protocol 1: Synthesis of Allenylboronic Acid Pinacol Ester
This procedure is adapted from an iron-catalyzed borylation of a propargylic acetate.[10]
Materials:
-
Propargyl acetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Tetramethylethylenediamine (TMEDA)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
In a dry flask under an argon atmosphere, dissolve Fe(acac)₃ (1.0 mol%) and B₂pin₂ (2.0 equiv.) in a solution of TMEDA (1.0 mol%) in anhydrous THF.
-
Cool the resulting orange solution to 0 °C.
-
Add the Grignard reagent (1.25 equiv.) to the solution, which will cause a color change to dark brown.
-
Add the propargyl ester (1.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion, the reaction is quenched and the product is extracted and purified, typically by column chromatography on silica gel.
Protocol 2: Synthesis of Allenyl N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol describes a hydrazination/fragmentation reaction of a B(MIDA)-protected propargylic alcohol.[2]
Materials:
-
B(MIDA)-propargylic alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
N,N'-bis(tert-butoxycarbonyl)hydrazine
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the B(MIDA)-propargylic alcohol (1.0 equiv) in anhydrous THF, add PPh₃ (1.3 equiv) and N,N'-bis(tert-butoxycarbonyl)hydrazine (1.3 equiv).
-
Cool the mixture to 0 °C and add DEAD or DIAD (1.3 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The resulting allenyl B(MIDA) can be purified by silica gel chromatography. These compounds are typically stable, white solids.[2]
Protocol 3: Propargylation of an Aldehyde with this compound
This is a general procedure for the stereoselective addition of an allenylboronate to an aldehyde.[11]
Materials:
-
Chiral Brønsted acid catalyst (e.g., (R)-BINOL-derived phosphoric acid)
-
Aldehyde
-
This compound
-
Anhydrous toluene
-
Inert gas (e.g., argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral Brønsted acid catalyst (e.g., 10-20 mol%).
-
Add anhydrous toluene, followed by the freshly distilled aldehyde (1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the this compound (1.5 equiv) to the cooled reaction mixture.
-
Stir the reaction at this temperature for the specified time (e.g., 96 hours), monitoring the progress by TLC.
-
Upon completion, the reaction is quenched and worked up. The homopropargylic alcohol product is then purified, typically by column chromatography.
Conclusion
The selection of a boronic ester protecting group for an allenylborane is a critical decision in synthetic planning. Pinacol esters represent a robust and widely used option, offering a good balance of stability and reactivity for direct applications in propargylation and other transformations. For applications requiring exceptional stability, such as in multi-step syntheses where the boron moiety must endure various reaction conditions, MIDA boronates are the superior choice, albeit at the cost of an additional deprotection step. The experimental protocols provided herein offer a starting point for the synthesis and utilization of these valuable reagents in the pursuit of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Allenylboronic Acid Pinacol Ester: A Comprehensive Guide for Laboratory Personnel
For immediate release
This guide provides essential safety and logistical information for the proper disposal of allenylboronic acid pinacol ester, a common reagent in organic synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.
Key Hazards:
-
Combustible Liquid: this compound is a combustible liquid with a flash point of 65.6 °C (150.1 °F). Keep it away from heat, sparks, and open flames.
-
Irritant: May cause skin and eye irritation.[1]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[1]
Recommended Personal Protective Equipment (PPE): [2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect before use. |
| Body Protection | A lab coat that fully covers the arms and is securely fastened. |
| Respiratory | A multi-purpose combination respirator cartridge is recommended if |
| Protection | dust or aerosols are generated. |
Disposal Protocol: A Step-by-Step Approach
Due to the lack of specific regulatory guidelines for this compound, it must be treated as hazardous chemical waste.[3] Do not dispose of this chemical or its containers in regular trash or down the drain.[2]
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, chemically compatible container.[2][3]
-
Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
2. Containerization:
-
Use a sealable, leak-proof container made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols (e.g., flammable, irritant).[2][3]
-
If the waste is in a solution, indicate the solvent and the approximate concentration.[3]
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[4]
4. Institutional Procedures:
-
Consult your institution's EHS department or your laboratory's Chemical Hygiene Plan for specific procedures regarding hazardous waste pickup and disposal.[3] Local regulations and institutional policies will dictate the final disposal route.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Decontamination of Glassware
For reusable glassware contaminated with this compound, a secondary decontamination step can be performed. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[2]
Decontamination Protocol:
-
Rinse the glassware with a suitable organic solvent to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Carefully wash the glassware with a basic solution (e.g., a dilute sodium hydroxide solution). Collect the rinsate as hazardous waste.
-
Rinse the glassware thoroughly with water. This final rinse water should also be collected as hazardous waste.[2]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
The logical relationship for the decontamination process is outlined below.
By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer research environment.
References
Personal protective equipment for handling Allenylboronic acid pinacol ester
Essential Safety and Handling Guide for Allenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS 865350-17-0). The following procedures are based on established best practices for handling air-sensitive and flammable boronic acid derivatives. It is imperative to consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available from your supplier.
Immediate Safety and Hazard Information
This compound is a combustible liquid and should be handled with care.[1] While specific toxicity data is limited, analogous compounds such as Allylboronic acid pinacol ester are known to be flammable liquids that can cause skin and eye irritation.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance.
Key Hazards:
-
Flammable/Combustible: The vapor may form explosive mixtures with air.[2]
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.[2][3]
-
Air and Moisture Sensitive: May decompose upon exposure to air and moisture.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a closely related compound for comparison.
| Property | This compound | Allylboronic acid pinacol ester (for comparison) |
| CAS Number | 865350-17-0 | 72824-04-5 |
| Molecular Formula | C₉H₁₅BO₂ | C₉H₁₇BO₂ |
| Molecular Weight | 166.03 g/mol | 168.04 g/mol |
| Density | 0.9237 g/mL at 25 °C | 0.896 g/mL at 25 °C |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | Not specified |
| Storage Temperature | 2-8°C | 2-8°C |
Data for this compound sourced from Sigma-Aldrich.[1]
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory, inside a certified chemical fume hood.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield is recommended for splash hazards.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before use.[5] |
| Body Protection | A flame-retardant laboratory coat must be worn and kept fastened.[5] |
| Respiratory | For operations that may generate aerosols or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
Experimental Workflow:
Detailed Experimental Protocol:
-
Preparation:
-
Don all required personal protective equipment (PPE).
-
Ensure the chemical fume hood is functioning correctly.
-
All glassware must be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Assemble the reaction apparatus and purge with inert gas.
-
-
Dispensing the Reagent:
-
For sealed bottles, carefully pierce the septum with a needle connected to a source of inert gas to create a positive pressure.
-
Use a clean, dry syringe or cannula to withdraw the desired amount of this compound.
-
Transfer the reagent to the reaction flask, ensuring the system remains under a positive pressure of inert gas.
-
-
Reaction Quenching:
-
Upon completion of the reaction, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent. For boronic esters, a common quenching procedure involves the slow addition of an anhydrous alcohol like methanol, followed by an aqueous workup with a saturated solution of ammonium chloride.[7]
-
Always perform quenching with appropriate shielding and be prepared for a potential exothermic reaction.
-
Disposal Plan
Waste Segregation and Collection:
-
All materials contaminated with this compound, including residual reagent, reaction mixtures, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, syringes), must be treated as hazardous waste.[5]
-
Liquid Waste: Collect in a designated, labeled, and sealed container for flammable organic waste. Do not mix with incompatible waste streams.
-
Solid Waste: Collect contaminated solid materials in a separate, clearly labeled hazardous waste container.[5]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable).[5]
Decontamination of Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.
-
A secondary decontamination can be performed by rinsing with a basic solution (e.g., dilute sodium hydroxide) to hydrolyze the boronic ester to a more water-soluble boronate salt.[5] Collect this rinsate as hazardous aqueous waste.
-
Follow with a final rinse with water, which should also be collected as hazardous waste.[5]
-
Allow the glassware to air dry in a well-ventilated area before reuse.
Final Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical or its waste be poured down the drain or disposed of in regular trash.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
